Rimacalib

Catalog No.
S541430
CAS No.
215174-50-8
M.F
C22H23FN4O2
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimacalib

CAS Number

215174-50-8

Product Name

Rimacalib

IUPAC Name

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1

InChI Key

MYTIJGWONQOOLC-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N'-(3-((1S)-1-(2-fluoro-4-biphenylyl)ethyl)-1,2-oxazol-5-yl)-4-morpholinecarboximidamide, rimacalib, SMP-114

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4

The exact mass of the compound Rimacalib is 394.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rimacalib SMP 114 CaMKII inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Rimacalib specifically targets the ATP-binding site on the catalytic domain of CaMKII [1]. The table below summarizes its inhibitory profile against different CaMKII isoforms [2] [3]:

CaMKII Isoform IC₅₀ (μM)
CaMKIIα ~1 μM
CaMKIIγ ~30 μM

CaMKII is activated by Ca²⁺/Calmodulin (Ca²⁺/CaM) binding, which displaces the autoinhibitory domain and allows ATP to bind for substrate phosphorylation [4] [1]. As an ATP-competitive inhibitor, this compound binds to the kinase domain's ATP-binding pocket, blocking enzymatic activity and the downstream signaling that leads to harmful SR Ca²⁺ leak [1].

G Ca2_plus Ca²⁺ Influx Ca2_CaM_Complex Ca²⁺/CaM Complex Ca2_plus->Ca2_CaM_Complex CaM Calmodulin (CaM) CaM->Ca2_CaM_Complex CaMKII_Inactive Inactive CaMKII (Autoinhibited) Ca2_CaM_Complex->CaMKII_Inactive Binds CaMKII_Active Active CaMKII (Regulatory domain displaced) CaMKII_Inactive->CaMKII_Active Activation ATP ATP CaMKII_Active->ATP Binds Substrate Substrate Protein CaMKII_Active->Substrate Phosphorylates ATP->CaMKII_Active Hydrolyzes pSubstrate Phosphorylated Substrate Substrate->pSubstrate SR_Leak Pathological SR Ca²⁺ Leak pSubstrate->SR_Leak Arrhythmia Cellular Arrhythmogenesis SR_Leak->Arrhythmia This compound This compound (SMP-114) ATP-competitive Inhibitor This compound->ATP Competes With

Figure 1: this compound inhibits CaMKII activation by competing with ATP, preventing pathological SR Ca²⁺ leak.

Functional Effects in Cardiomyocytes

This compound demonstrates significant anti-arrhythmic potential by specifically targeting pathological Ca²⁺ leak while preserving normal cardiac function [5].

Quantitative Effects on Calcium Handling The following data summarizes the compound's effects across different experimental models [5]:

Experimental Model / Parameter Effect of this compound Control Value
Human Atrial Cardiomyocytes
SR Ca²⁺ Leak (sparks/100 µm/s) 0.72 ± 0.33 3.02 ± 0.91
Human Failing LV Cardiomyocytes
SR Ca²⁺ Leak (sparks/100 µm/s) 0.78 ± 0.23 1.69 ± 0.27
Murine Ventricular Cardiomyocytes
SR Ca²⁺ Leak (sparks/100 µm/s) 0.30 ± 0.07 1.50 ± 0.28
Spontaneous Ca²⁺ Release (events/30s pause) 0.356 ± 0.109 0.927 ± 0.216
Post-Rest Potentiation of Ca²⁺ Transient 52 ± 5% 37 ± 4%

Key Functional Outcomes

  • Reduces Arrhythmogenic Triggers: Suppresses spontaneous Ca²⁺ release events, which can trigger dangerous cardiac arrhythmias [5]
  • Improves SR Calcium Load: Enhances post-rest potentiation, indicating improved SR Ca²⁺ storage available for contraction [5]
  • Preserves Systolic Function: Does not compromise systolic Ca²⁺ release, contractility, SR Ca²⁺ reuptake, or cardiomyocyte relaxation [5]

Experimental Protocols

The key findings on this compound are derived from studies using isolated cardiomyocytes. Below are the core methodologies cited in the research [5] [2].

Cardiomyocyte Isolation

  • Murine Ventricular Cardiomyocytes: Hearts from anesthetized mice are retrograde-perfused (Langendorff) with a Ca²⁺-free solution containing collagenase and trypsin. Ventricular tissue is dissociated, and Ca²⁺ is reintroduced stepwise [2]
  • Human Atrial Cardiomyocytes: Human right atrial samples are incubated in a solution with collagenase and protease. Tissue is digested until free cells appear, then suspended in storage medium [2]
  • Human Failing Ventricular Cardiomyocytes: Tissue from failing left ventricles is digested using a "chunk-isolation" technique with collagenase and trypsin. Disaggregated cells are harvested and resuspended in potassium-based (KB) medium [2]

Key Functional Assays

  • Ca²⁺ Spark Measurement: Used to quantify SR Ca²⁺ leak, a direct indicator of CaMKII activity [5]
  • Spontaneous Ca²⁺ Release: Counted as arrhythmogenic events after a 30-second cessation of electrical stimulation [5]
  • Ca²⁺-Transient Amplitude: Measured using Fura-2 dye after a 30-second pause to assess post-rest potentiation [5] [2]
  • Cell Contractility: Twitch amplitude measured to ensure no negative impact on systolic function [2]

Compound Application

  • Cardiomyocytes are pre-incubated with 10 µM this compound for at least 15 minutes prior to experiments [2]

Therapeutic Potential and Development Status

This compound represents a promising therapeutic strategy for treating cardiac conditions driven by CaMKII-mediated SR Ca²⁺ leak, such as atrial and ventricular arrhythmias and heart failure [5]. A significant advantage is its oral bioavailability, which is desirable for chronic medication [5] [2]. The compound has already entered Phase II clinical trials for rheumatoid arthritis, indicating a established safety profile in humans that could potentially accelerate its repurposing for cardiac indications [5] [2].

References

Rimacalib CaMKIIα and CaMKIIγ IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for Rimacalib

The table below summarizes the key inhibitory concentrations of this compound (also known as SMP-114) against different CaMKII isoforms, as identified in the literature.

CaMKII Isoform IC₅₀ Value Experimental Context / Notes
CaMKIIα ~1 μM Primary target potency [1] [2].
CaMKIIγ ~30 μM Shows lower potency compared to the α isoform [1] [2].

Key Biological Context:

  • Mechanism: this compound is characterized as a Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor [1] [2].
  • Cardiovascular Effect: In experimental models, this compound demonstrated the ability to reduce a pathological SR Ca²⁺ leak in cardiomyocytes, leading to improved calcium transient potentiation and contractility. This suggests potential application in treating arrhythmias [2].

Experimental Context and Protocol Gaps

While the search results confirm the IC₅₀ values and the primary research article [1] [2], they do not contain the detailed experimental protocols needed to replicate the kinase inhibition assays or the cellular experiments.

The mentioned study by Neef et al. (2017) would contain the full methodologies, but the search results only provide the high-level findings [1] [2]. General resources on experimental protocols were available but were not specific to kinase assays or this research [3] [4].

CaMKII Signaling Pathway and this compound's Action

To better understand the drug's target, the following diagram illustrates the core CaMKII signaling pathway and the point of inhibition by this compound.

camkii_pathway Ca2_influx Ca²⁺ Influx Ca_CaM Ca²⁺/CaM Complex Ca2_influx->Ca_CaM Binds CaM Calmodulin (CaM) CaM->Ca_CaM Binds CaMKII_inactive CaMKII (Inactive) Ca_CaM->CaMKII_inactive Activates CaMKII_active CaMKII (Active) CaMKII_inactive->CaMKII_active Activation (Phosphorylation) Cellular_Processes Gene Expression Synaptic Plasticity Cardiac Function CaMKII_active->Cellular_Processes Phosphorylates Targets This compound This compound This compound->CaMKII_active Inhibits

CaMKII Activation and Inhibition Pathway. This compound directly targets the active CaMKII enzyme.CaMKII is a central regulator activated by calcium signals. Increases in intracellular Ca²⁺ lead to the formation of a Ca²⁺/Calmodulin (CaM) complex, which binds to and relieves the autoinhibition of CaMKII. This activation often involves autophosphorylation, which can make the kinase partially active even after Ca²⁺ levels drop. Once active, CaMKII phosphorylates numerous downstream targets to regulate critical processes like synaptic plasticity and cardiac contractility [5] [6] [7]. This compound acts by inhibiting the activated CaMKII enzyme, thereby dampening this signaling cascade.

References

Rimacalib solubility in DMSO and ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Preparation

The following table summarizes the available solubility data for Rimacalib in DMSO and Ethanol, based on supplier specifications and research protocols.

Solvent Concentration Preparation Notes / Key Uses
DMSO 125 mg/mL (316.90 mM) [1] [2] Sonication is recommended to aid dissolution [1]. Suitable for preparing high-concentration stock solutions.
Ethanol 16.67 mg/mL (42.26 mM) [2] Ultrasonication is recommended [2].

Experimental Protocols from Research

In experimental settings, this compound dissolved in DMSO is used to treat cells. The following workflow outlines a typical protocol for studying its effects on cardiomyocytes [3]:

G Start Prepare this compound Stock Solution A Dissolve in DMSO to 10 mM concentration Start->A B Pre-incubate with Cardiomyocytes A->B C Incubate for at least 15 minutes B->C D Proceed with Assays (e.g., Ca²⁺ imaging, patch-clamp) C->D

Experimental workflow for this compound treatment in cardiomyocytes [3].

The specific protocol is as follows [3]:

  • Stock Solution: Prepare a 10 mM concentration of this compound in DMSO.
  • Cell Pre-incubation: Cardiomyocytes are pre-incubated with this compound at a final concentration of 10 µM.
  • Incubation Time: The pre-incubation should last for at least 15 minutes before commencing the experimental assays.

Biological Context of this compound

Understanding the compound's background can be helpful for experimental design.

  • Primary Target: this compound is a potent and orally bioavailable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) [3]. It shows isoform selectivity, with IC₅₀ values of approximately 1 µM for CaMKIIα and 30 µM for CaMKIIγ [1] [3] [2].
  • Observed Effects in Research: In cellular studies, this compound (SMP-114) has been shown to:
    • Reduce SR Ca²⁺ leak and suppress spontaneous arrhythmogenic events in human and murine cardiomyocytes [3].
    • Improve Ca²⁺-transient potentiation and cardiomyocyte contractility without negatively impacting systolic function [1] [3].
  • Therapeutic Exploration: The compound has been explored for potential therapeutic applications, including entering clinical phase II trials for the treatment of rheumatoid arthritis [3].

Key Considerations for Researchers

  • Solvent Impact: DMSO itself can have biological effects on cells. The final concentration of DMSO in any assay should be controlled, typically not exceeding 0.1%, to minimize solvent toxicity.
  • Solution Stability: For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for 6 months or -20°C for 1 month to maintain stability and prevent repeated freeze-thaw cycles [2].
  • Handling Precautions: All described information and protocols are strictly for research purposes. Products are not intended for human consumption [1] [3] [2].

References

Rimacalib preclinical studies rheumatoid arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Afimkibart (RO7790121) Phase 2 Trial Overview

The table below summarizes the key design of an ongoing Phase 2 clinical trial for Afimkibart in moderate to severe Rheumatoid Arthritis [1].

Trial Aspect Details
Primary Purpose To evaluate the efficacy and safety of Afimkibart versus a placebo in patients with inadequate response to TNF or JAK inhibitors [1].
Phase Phase 2 [1]
Participants 160 planned [1]
Treatment Duration 12 weeks [1]
Intervention Model Parallel Assignment, with three treatment groups [1]
Blinding Double-Blind [1]
Primary Sponsor Hoffmann-La Roche [1]

Experimental Design & Methodology

G Start Study Participant Recruitment Screen Screening &\nBaseline Assessment Start->Screen Randomize Randomization Screen->Randomize Group1 Group I:\nAfimkibart (Dose 1) Randomize->Group1 Group2 Group II:\nAfimkibart (Dose 2) Randomize->Group2 Group3 Group III:\nPlacebo Randomize->Group3 Treatment Treatment Period\n(12 Weeks)\nSubcutaneous Injections Group1->Treatment Group2->Treatment Group3->Treatment FollowUp Safety & Efficacy\nFollow-up\n(4 Weeks) Treatment->FollowUp End Trial\nCompletion FollowUp->End

Key Experimental Protocols

Based on the available trial information, here are the core methodologies being applied [1]:

  • Participant Population: Adults diagnosed with moderate to severe Rheumatoid Arthritis for at least 3 months, who meet the ACR/EULAR 2010 classification criteria. A key inclusion criterion is an inadequate response or intolerance to at least one prior treatment with a TNF-inhibitor or JAK-inhibitor [1].
  • Intervention & Dosing:
    • Drug: Afimkibart (RO7790121), administered via subcutaneous (SC) injection [1].
    • Comparator: A matched placebo, also administered via SC injection [1].
    • The trial includes multiple Afimkibart dose groups to explore different dosing regimens [1].
  • Outcome Measures: While specific endpoints are not listed in these results, Phase 2 trials typically use standardized scores to measure efficacy. Common primary endpoints in RA trials include:
    • ACR20/50/70: The proportion of patients achieving 20%, 50%, or 70% improvement in disease symptoms.
    • DAS28-CRP: Change from baseline in the Disease Activity Score using 28 joint counts and C-reactive protein levels.
    • Safety: Assessment of the frequency and severity of adverse events, serious adverse events, and laboratory abnormalities.

References

Rimacalib in vitro cardiomyocyte contractility studies

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Rimacalib

The table below summarizes the available information on this compound from the search results.

Aspect Details
Drug Name This compound (also known as SMP-114) [1]
Mechanism of Action Calcium/calmodulin-dependent protein kinase II (CaMK II) inhibitor [1]. CaMK II-δ is the predominant isoform in the heart [2].
Development Status Investigational small molecule; has been trialed for Rheumatoid Arthritis (RA) [1].
Relevant Research Context Mentioned in a study on "cardiac ethanol toxicity," indicating it was provided to a research group by Dainippon Pharma for investigation [3].
Specific Contractility Data Not available in the searched literature.

Established Methods for Contractility Studies

Although data for this compound itself is lacking, recent research outlines established protocols for the type of studies you are likely interested in. The table below describes common methodologies for assessing cardiomyocyte contractility in vitro [4] [5].

Method Category Description Key Measured Parameters
Hydrogel Sensing Platforms Flexible, biocompatible devices that measure cell contraction forces with minimal disruption, supporting long-term culture [6]. Cell contraction forces
IonOptix System A common setup that simultaneously traces sarcomere movements and changes in intracellular Ca2+ levels in a single cardiomyocyte [4]. Sarcomere shortening; Ca2+ transient parameters
In Silico Models Computer simulations using human-based electromechanical models to predict drug-induced effects on cardiac cellular inotropy, action potential, and calcium dynamics [5]. Active tension peak; action potential duration; calcium handling

CaMKII Inhibition Signaling Pathway

Since this compound is a CaMKII inhibitor, the diagram below illustrates the general cardiac signaling pathway it is expected to influence. This provides a logical framework for how it might affect contractility.

Generalized pathway of CaMKII activation and inhibition in the heart.

References

Comprehensive Application Notes: Rimacalib (SMP-114) Cell Assay Protocols for Cardiomyocyte Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimacalib and CaMKII Signaling in Cardiovascular Research

This compound (SMP-114) represents a novel class of CaMKII inhibitors with significant potential for cardiovascular therapeutic development. As a potent, orally bioavailable compound, this compound inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) with isoform selectivity, demonstrating approximately 1 μM IC₅₀ for CaMKIIα and 30 μM IC₅₀ for CaMKIIγ [1]. CaMKII has emerged as a critical signaling hub in cardiovascular pathophysiology, with particular relevance in arrhythmias, heart failure, and hypertrophy. The δ-isoform of CaMKII predominates in cardiomyocytes and serves as a key regulator of cardiac ion channels, calcium handling proteins, and transcriptional pathways [2].

The structural complexity of CaMKII enables multiple regulatory mechanisms, including activation by Ca²⁺/calmodulin, autophosphorylation at Thr287 (creating autonomous activity), and oxidative activation [3] [4]. This compound functions primarily through ATP-competitive inhibition at the catalytic site, effectively suppressing CaMKII's pathophysiological signaling while preserving basal cardiac function [1] [3]. This specificity profile makes this compound an invaluable research tool for delineating CaMKII-dependent processes in cardiomyocytes and a promising candidate for therapeutic development, having already advanced to Phase II clinical trials for rheumatoid arthritis [1].

Experimental Design Considerations

Cardiomyocyte Sources and Culture Conditions
  • Human iPSC-Derived Cardiomyocytes: The CiPA initiative recommends using human stem cell-derived cardiomyocytes (such as iCell Cardiomyocytes²) for drug safety and efficacy evaluation [5] [6]. These cells express the relevant human ion channels and calcium handling proteins, providing a physiologically relevant model for CaMKII inhibition studies.

  • Primary Cardiomyocyte Isolation: For murine studies, cardiomyocytes are typically isolated by retrograde Langendorff perfusion with liberase-based enzymatic digestion [1]. Human atrial and ventricular cardiomyocytes can be obtained from surgical specimens using collagenase-based digestion protocols [1].

  • Culture Conditions: Plate cardiomyocytes on fibronectin-coated surfaces (50 μg/mL in PBS) at appropriate densities (approximately 50,000 cells per well for 48-well MEA plates) [5]. Maintain cells in specialized maintenance media with regular medium changes (full change on day 2, then 50% changes every 2-3 days) [5]. Optimal electrophysiological maturity for MEA recordings typically develops after 7 days in culture [5].

This compound Preparation and Dosing
  • Stock Solution Preparation: Prepare fresh this compound stock solutions in DMSO at 10-50 mM concentration [7]. Aliquot and store at -20°C to avoid freeze-thaw cycles. For aqueous working solutions, dilute stock in buffer with final DMSO concentration not exceeding 0.1% [7].

  • Dosing Considerations: Based on published studies, effective this compound concentrations in cellular assays typically range from 1-10 μM [1] [7]. Pre-incubate cardiomyocytes with this compound for at least 15 minutes before assay measurements to ensure complete inhibition [1] [7].

  • Control Design: Include vehicle controls (equivalent DMSO concentration) and positive controls for CaMKII activation (e.g., isoproterenol) in experimental designs. Consider using known CaMKII inhibitors (KN-93) as comparator compounds where appropriate.

Calcium Handling Assays

Calcium Transient Measurements

Principle: This assay evaluates this compound's effects on systolic calcium release and diastolic calcium handling using fluorescent calcium indicators like Fura-2. CaMKII inhibition primarily affects SERCA2a function, ryanodine receptor phosphorylation status, and phospholamban activity, ultimately modulating calcium transient kinetics [1].

Table 1: Key Parameters for Calcium Transient Analysis

Parameter Description Physiological Significance Expected Change with this compound
Amplitude Peak systolic Ca²⁺ Contractile force ~40% increase during post-rest potentiation [1]
Duration Time from onset to 90% decay Action potential duration Variable depending on model
Decay Time Constant (τ) Rate of Ca²⁺ reuptake SERCA2a/NCX function Improved SR Ca²⁺ reuptake [1]
Post-Rest Potentiation Amplitude after pause SR Ca²⁺ load Significant improvement (~52% vs 37% in control) [1]

Protocol:

  • Culture cardiomyocytes on glass-bottom dishes optimized for fluorescence imaging.
  • Load cells with Fura-2 AM (2-5 μM) in maintenance medium for 30 minutes at 37°C.
  • Wash cells and incubate in dye-free buffer for 15 minutes to allow complete de-esterification.
  • Pre-treat with This compound (10 μM) for 15 minutes before measurements [1].
  • Measure fluorescence using dual-excitation (340/380 nm) with emission at 510 nm.
  • Field stimulate cardiomyocytes at 0.5-1.0 Hz to establish steady-state transients.
  • Implement a 30-second pause in stimulation to assess post-rest potentiation [1].
  • Analyze transient parameters using specialized software (IonOptix, SoftEdge).
SR Calcium Leak and Spark Frequency

Principle: This assay measures diastolic calcium release from the sarcoplasmic reticulum through ryanodine receptors. CaMKII hyperphosphorylation of RyR2 increases diastolic leak, contributing to arrhythmogenic triggers. This compound should reduce spark frequency by normalizing RyR2 phosphorylation [1].

Protocol:

  • Culture cardiomyocytes on imaging-optimized surfaces as described above.
  • Load with Fluo-4 AM (5 μM) or similar calcium indicator for confocal imaging.
  • Pre-incubate with This compound (10 μM) for 15 minutes [1].
  • Image using a laser scanning confocal microscope in line-scan mode.
  • Record spontaneous calcium release events during diastolic periods.
  • Analyze spark frequency (number of sparks/100 μm/s) and spark characteristics (amplitude, duration, width).

Expected Results: this compound treatment should significantly reduce calcium spark frequency in human atrial cardiomyocytes (approximately 0.72 ± 0.33 vs. 3.02 ± 0.91 sparks/100 μm/s in control) and in failing human ventricular cardiomyocytes (0.78 ± 0.23 vs. 1.69 ± 0.27 sparks/100 μm/s) [1].

G cluster_camkii CaMKII Activation Pathways cluster_targets Cellular Targets cluster_effects Pathological Effects cluster_inhibition This compound Effects Ca_influx Ca²⁺ Influx CaM Ca²⁺/Calmodulin Complex Ca_influx->CaM CaMKII_inactive CaMKII (Inactive) CaM->CaMKII_inactive CaMKII_active CaMKII (Active) CaMKII_inactive->CaMKII_active Activation Autophospho Autophosphorylation (T287) CaMKII_active->Autophospho RyR RyR Receptor CaMKII_active->RyR PLB Phospholamban CaMKII_active->PLB Nav15 NaV1.5 Channel CaMKII_active->Nav15 SERCA SERCA Pump CaMKII_active->SERCA Oxidative Oxidative Stress (M281/282) Oxidative->CaMKII_active SR_leak SR Ca²⁺ Leak RyR->SR_leak Late_INa Late INa Current Nav15->Late_INa Diastolic Diastolic Dysfunction SERCA->Diastolic SR_leak->Diastolic Arrhythmia Arrhythmia Trigger SR_leak->Arrhythmia Late_INa->Arrhythmia This compound This compound (CaMKII Inhibitor) This compound->CaMKII_active Inhibits Reduced_leak Reduced SR Leak This compound->Reduced_leak Normalized_INa Normalized INa This compound->Normalized_INa Improved_Ca Improved Ca²⁺ Handling Reduced_leak->Improved_Ca Normalized_INa->Improved_Ca Antiarrhythmic Antiarrhythmic Effect Improved_Ca->Antiarrhythmic

Electrophysiological Assays

Microelectrode Array (MEA) Recordings

Principle: MEA technology enables non-invasive recording of cardiomyocyte field potentials across multiple wells simultaneously, providing a high-throughput platform for assessing drug effects on cardiac electrophysiology. The technique measures the integrated electrical activity of cardiomyocyte networks, capturing key parameters analogous to clinical ECG measurements [5] [6].

Table 2: MEA Parameters for CaMKII Inhibition Studies

Parameter Description Clinical Correlation This compound Effect
FPD (Field Potential Duration) Time from depolarization to repolarization QT interval May normalize prolonged FPD
Spontaneous Rate Beats per minute Heart rate Minimal effect at therapeutic doses
Spike Amplitude Depolarization strength Signal conduction Preserved
Arrhythmia Incidence Irregular rhythm patterns Clinical arrhythmias Reduced

Protocol:

  • Prepare fibronectin-coated MEA plates by applying 5 μL droplets (50 μg/mL) directly over electrode areas [5].
  • Incubate plates for at least 60 minutes at 37°C, 5% CO₂.
  • Plate iCell Cardiomyocytes² (50,000 cells in 5 μL) directly over the electrode areas [5].
  • Incubate for 1 hour to allow cell attachment, then gently add maintenance medium.
  • Culture for ≥7 days with regular medium changes to establish mature electrophysiology.
  • Pre-treat with This compound (1-10 μM) for 15-30 minutes before recording.
  • Record baseline activity for 5-10 minutes, then continue recording during compound exposure.
  • Analyze field potential parameters using specialized software (AxIS, CardioPhys).

Data Interpretation: this compound should not significantly alter baseline electrophysiology at therapeutic concentrations, but may normalize pathological parameters in disease models (e.g., CaMKII-overexpression). Reduced arrhythmia incidence and stabilized repolarization are key indicators of efficacy.

Patch Clamp for Late Sodium Current

Principle: CaMKII phosphorylates cardiac sodium channels (NaV1.5), increasing late sodium current (INa-L) that contributes to action potential prolongation and arrhythmia triggers. This compound should reduce this pathological current without affecting peak INa [1] [2].

Protocol:

  • Use cardiomyocytes from CaMKIIδC-overexpressing mice or disease models with elevated INa-L.
  • Establish whole-cell patch clamp configuration with appropriate solutions:
    • Pipette solution: 95 CsCl, 40 Cs-glutamate, 10 NaCl, 0.92 MgCl₂, 5 Mg-ATP, 0.3 Li-GTP, 5 HEPES, 1 EGTA, 0.36 CaCl₂ (free [Ca²⁺] ~100 nmol/L) [1].
    • Bath solution: 135 NaCl, 5 tetramethylammonium chloride, 4 CsCl, 2 MgCl₂, 10 glucose, 10 HEPES [1].
  • Pre-incubate with This compound (10 μM) for 15 minutes [1].
  • Apply depolarizing pulses to -30 mV from holding potential of -120 mV (1000 ms duration).
  • Measure late INa as the integral between 50-450 ms after depolarization [1].
  • Include a 5 ms pre-pulse to +50 mV before each test pulse to optimize voltage control.

Expected Results: this compound should significantly reduce late sodium current in cardiomyocytes from CaMKIIδC-overexpressing mice, where this current is pathologically elevated. This effect contributes to its antiarrhythmic properties.

Cell Viability and Cytotoxicity Assessment

Principle: While this compound is not expected to be cytotoxic at therapeutic concentrations, viability assays ensure that observed functional effects are not secondary to cell death or generalized toxicity. The MTT assay measures mitochondrial reductase activity as a marker of viable cell metabolism [8].

Protocol:

  • Plate cardiomyocytes at optimized density in 96-well plates and allow attachment.
  • Treat with This compound (0.1-100 μM) for desired exposure period (typically 24-72 hours).
  • Prepare MTT solution (5 mg/mL in DPBS) and filter-sterilize [8].
  • Add MTT to each well (final concentration 0.2-0.5 mg/mL) and incubate for 1-4 hours at 37°C [8].
  • Carefully remove medium and add solubilization solution (40% DMF, 2% acetic acid, 16% SDS, pH 4.7) [8].
  • Measure absorbance at 570 nm with reference at 630-650 nm.
  • Normalize data to vehicle-treated controls to calculate percentage viability.

Alternative Viability Assays:

  • Resazurin reduction: Measures cellular reductase activity through conversion of resazurin to fluorescent resorufin.
  • ATP detection: Uses luciferase-based detection of cellular ATP levels as a viability marker.
  • Protease activity: Measures maintained protease activity in viable cells using fluorogenic substrates.

Interpretation: this compound should not significantly reduce cardiomyocyte viability at concentrations ≤10 μM. Effects observed at higher concentrations may reflect non-specific toxicity rather than CaMKII inhibition.

G cluster_cells Cardiomyocyte Preparation cluster_this compound This compound Treatment cluster_assays Functional Assays cluster_readouts Key Readout Parameters Start Experimental Design Cell_source Cell Source Selection Start->Cell_source iPSC iPSC-Derived Cardiomyocytes Cell_source->iPSC Primary Primary Cardiomyocytes (Human/Murine) Cell_source->Primary Culture Culture Optimization (≥7 days maturation) iPSC->Culture Primary->Culture Prep Compound Preparation (10-50 mM stock in DMSO) Culture->Prep Dosing Working Solution (1-10 μM in buffer) Prep->Dosing Preincubation Pre-incubation (15-30 minutes) Dosing->Preincubation Calcium Calcium Handling Assays Preincubation->Calcium MEA Microelectrode Array (MEA) Recording Preincubation->MEA Patch_clamp Patch Clamp Electrophysiology Preincubation->Patch_clamp Viability Viability & Toxicity Assessment Preincubation->Viability Calcium_params • Transient Amplitude • SR Ca²⁺ Leak • Post-Rest Potentiation Calcium->Calcium_params MEA_params • Field Potential Duration • Arrhythmia Incidence • Spike Amplitude MEA->MEA_params Patch_params • Late INa Current • Action Potential Duration Patch_clamp->Patch_params Viability_params • Metabolic Activity • Membrane Integrity Viability->Viability_params

Data Analysis and Interpretation

Statistical Considerations and Quality Controls
  • Sample Size: For primary cardiomyocyte experiments, include data from ≥3 different isolations with multiple technical replicates (typically n=15-30 cells per condition) [1]. For iPSC-cardiomyocytes, use cells from ≥3 different differentiations to account for biological variability.

  • Normalization: Normalize functional data (calcium transient amplitude, contraction force) to baseline values obtained before this compound application. Express viability data as percentage of vehicle-treated controls.

  • Quality Controls: Establish acceptance criteria for cardiomyocyte quality: rod-shaped morphology, clear striations, >80% viability after isolation, and stable electrophysiological parameters in control conditions.

Expected Results and Significance

Therapeutic Efficacy Profile: Successful this compound treatment should demonstrate:

  • Reduced SR calcium leak (approximately 70-80% reduction in spark frequency) [1]
  • Improved calcium transient potentiation after rest (∼40% improvement) [1]
  • Suppression of spontaneous arrhythmogenic events (approximately 60% reduction) [1]
  • No impairment of systolic function or basal contraction [1]

Safety Profile: At therapeutic concentrations (1-10 μM), this compound should not:

  • Significantly alter baseline electrophysiology (heart rate, conduction velocity)
  • Induce cardiomyocyte death or metabolic dysfunction
  • Adversely affect cardiomyocyte contractility under normal conditions

The combined functional data should support this compound's potential as a targeted antiarrhythmic agent that addresses underlying CaMKII-driven pathology without the proarrhythmic risks associated with broader ion channel blockade.

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Potential Causes Solutions
No this compound Effect Compound degradation; insufficient concentration Prepare fresh stock solutions; verify activity in positive control systems
High Cell Death DMSO toxicity; improper culture conditions Limit DMSO to <0.1%; optimize plating density and medium composition
Poor MEA Signals Suboptimal cell-electrode contact; low viability Ensure precise droplet placement over electrodes; verify cell quality
Variable Calcium Transients Inconsistent cell loading; dye bleaching Standardize loading protocol; minimize light exposure during imaging
Electrical Noise in Patch Clamp Poor seals; solution contamination Filter solutions; polish electrodes; ensure clean experimental conditions

Conclusion

These application notes provide a comprehensive framework for evaluating this compound's effects on cardiomyocyte function through integrated assessment of calcium handling, electrophysiology, and viability. The protocols leverage established methodologies from published studies and incorporate standardized approaches recommended by initiatives such as CiPA. Through systematic application of these assays, researchers can thoroughly characterize this compound's therapeutic potential and safety profile as a CaMKII inhibitor for cardiovascular applications. The multi-parameter approach ensures capture of both efficacy signals and potential safety concerns, supporting robust preclinical decision-making for this promising therapeutic candidate.

References

Rimacalib stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Rimacalib (SMP 114) Stock Solution Preparation

This compound is a Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, with IC₅₀ values of approximately 1 μM for the CaMKIIα isoform and 30 μM for the CaMKIIγ isoform [1] [2].

Molecular Properties & Solubility

The table below summarizes the key molecular properties and solubility data for this compound [1] [3].

Property Value / Description
CAS Number 215174-50-8
Synonyms SMP 114, SMP114, SMP-114
Molecular Formula C₂₂H₂₃FN₄O₂
Molecular Weight 394.44 g/mol
Solubility in DMSO 125 mg/mL (316.90 mM)
Solubility in Ethanol 16.67 mg/mL (42.26 mM)
Stock Solution Preparation

The following table outlines the preparation of common stock solution concentrations [1] [3].

Target Concentration Amount of Solid to Dissolve Solvent Volume
10 mM 3.94 mg 1 mL
100 mM 39.44 mg 1 mL

Handling Instructions:

  • Sonication: The solid may require ultrasonic treatment to fully dissolve in the solvent [1] [3].
  • Hygroscopic DMSO: Use newly opened DMSO to prevent water absorption from the atmosphere, which can affect concentration and compound stability [1] [3].
  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles and prevent loss of potency [2].

Storage and Stability

Adhering to the following storage conditions is critical for maintaining the compound's stability and potency [1] [2] [3].

Form Temperature Stability / Use-by
Lyophilized Solid -20°C Stable for 36 months when kept desiccated.
DMSO Stock Solution -80°C Stable for 6 months.
DMSO Stock Solution -20°C Stable for 1 month.

Important Notices for Researchers

  • Research Use Only: this compound is sold for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals [1] [3].
  • Solution Stability: Once in solution, the compound will gradually lose potency over time, even when stored at recommended temperatures. Always note the date of solution preparation [2].
  • Verification: These protocols are derived from chemical supplier documentation. Researchers are advised to consult the product-specific Certificate of Analysis (COA) for definitive confirmation of properties and handling procedures [1] [2] [3].

Experimental Context: CaMKII Inhibition

To provide context for your research, this compound functions by inhibiting Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This kinase is a crucial mediator of cellular calcium signals and exists as a family of four isozymes (α, β, γ, and δ) [4]. The diagram below illustrates the general structure of the CaMKII holoenzyme.

camkii_structure Holoenzyme        CaMKII Holoenzyme12 Subunits Minimum     Hub        Hub Domain(Association Domain)     Holoenzyme->Hub Kinase        Single Subunit• Kinase Domain• Regulatory Domain• Ca²⁺/CaM Binding Site• Autophosphorylation (T286)     Hub->Kinase  flexible linker Inhibitor        RimacalibCaMKII Inhibitor     Inhibitor->Kinase  inhibits

Key Considerations for Your Research

When incorporating this compound into your experimental design, please consider the following:

  • Isoform Specificity: The inhibitory activity (IC₅₀) of this compound is approximately 30 times more potent against the CaMKIIα isoform (~1 µM) compared to the CaMKIIγ isoform (~30 µM) [1] [2]. This selectivity should guide your dosing strategy.
  • Cellular Evidence: One in vitro study on cardiomyocytes reported effects at a concentration of 10 µM, which aligns with its IC₅₀ for CaMKIIα [1].
  • Lack of Broader Protocols: The search results did not contain specific, cited experimental workflows or signaling pathway diagrams that use this compound. The available information is primarily limited to supplier-provided biochemical data and solubility.

References

Rimacalib (SMP-114) Application Notes and Protocols for CaMKII Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Rimacalib (SMP-114) is a novel, potent, and orally bioavailable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine kinase that plays a critical role in cellular signaling cascades, particularly in the heart and brain, where it regulates key processes such as excitation-contraction coupling, synaptic plasticity, and gene expression. Dysregulation of CaMKII activity is implicated in several pathological conditions, including heart failure, arrhythmias, and rheumatoid arthritis. This compound has been shown to reduce sarcoplasmic reticulum (SR) Ca²⁺ leak and suppress spontaneous, arrhythmogenic Ca²⁺ release in cardiomyocytes, demonstrating its potential for therapeutic application in cardiac disease [1].

The following diagram illustrates the core signaling pathway involving CaMKII and the primary intervention point of this compound.

G Ca Ca²⁺ Influx CaM Calmodulin (CaM) Ca->CaM Binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM CaMKII CaMKII (Inactive) Ca_CaM->CaMKII Activates pCaMKII CaMKII (Active) CaMKII->pCaMKII Autophosphorylation SR_Leak SR Ca²⁺ Leak pCaMKII->SR_Leak Promotes Arrhythmia Pro-Arrhythmic Events SR_Leak->Arrhythmia Triggers This compound This compound (Inhibitor) This compound->pCaMKII Inhibits

Figure 1: CaMKII Signaling Pathway and this compound Inhibition. Ca²⁺ influx leads to the formation of a Ca²⁺/Calmodulin (CaM) complex, which activates CaMKII. Active CaMKII (pCaMKII) promotes sarcoplasmic reticulum (SR) Ca²⁺ leak, a key pro-arrhythmic event. This compound inhibits active CaMKII, thereby reducing this pathological leak [2] [1] [3].

Quantitative Data Summary

The table below summarizes the key biochemical and cellular activity data for this compound, providing a quick reference for researchers.

Table 1: Summary of this compound Bioactivity and Experimental Concentrations

Parameter Value Context / Notes
IC₅₀ (CaMKIIα) ~1 µM Primary neuronal/heart isoform [4] [1]
IC₅₀ (CaMKIIγ) ~30 µM Other major isoform [4] [1]
In Vitro Treatment 10 µM Pre-incubation for at least 15 minutes in cellular assays [1]
Solubility (DMSO) 125 mg/mL (316.90 mM) Sonication is recommended [4]
Molecular Weight 394.44 g/mol [4] [1]
Molecular Formula C₂₂H₂₃FN₄O₂ [4] [1]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to evaluate this compound's efficacy in a research setting.

Protocol: CaMKII Inhibition in Cultured Cardiomyocytes

This protocol outlines the procedure for treating isolated cardiomyocytes with this compound to assess its effects on Ca²⁺ handling and contractility [1].

Objective: To evaluate the effect of this compound on Ca²⁺-transient potentiation and contractility in adult cardiomyocytes.

Materials:

  • Cells: Isolated murine ventricular cardiomyocytes, human atrial cardiomyocytes, or cardiomyocytes from failing human left ventricles.
  • Compound: this compound (SMP-114). Prepare a stock solution in DMSO at a concentration of 10 mM.
  • Equipment: Cell culture setup, Fura-2 AM fluorescent dye (or similar Ca²⁺ indicator), equipment for measuring cell contractility (e.g., ionOptix system), patch-clamp setup if applicable.

Workflow: The experimental workflow for treating cardiomyocytes and measuring functional outputs is illustrated below.

G Iso Isolate Cardiomyocytes (Murine/Human) Plate Plate Cells Iso->Plate PreInc Pre-incubate with This compound (10 µM) ≥ 15 min Plate->PreInc Stim Apply Stimulation (e.g., 30 s pause) PreInc->Stim Measure Measure Outcomes Stim->Measure Sub1 Ca²⁺ Transient Amplitude Measure->Sub1 Sub2 Twitch Amplitude (Contractility) Measure->Sub2 Sub3 SR Ca²⁺ Leak (Ca²⁺ Sparks) Measure->Sub3

Figure 2: Workflow for Cardiomyocyte Functional Assay. The key step is a 15-minute pre-incubation with 10 µM this compound prior to functional measurements [1].

Procedure:

  • Cell Preparation: Isolate cardiomyocytes using established protocols [1]. For murine cells, this involves Langendorff perfusion with a collagenase-containing solution. For human tissue, a chunk-isolation technique is used.
  • Treatment: Pre-incubate the cardiomyocytes with 10 µM this compound for at least 15 minutes at 37°C. This can be done by including the compound in the loading buffer for fluorescent dyes or in the experimental solution for patch-clamp.
  • Stimulation & Measurement:
    • Subject the cells to a defined stimulation protocol, such as a 30-second pause in pacing.
    • Measure Ca²⁺-transient amplitude using Fura-2 or a similar dye.
    • Simultaneously, record cell contractility (twitch amplitude).
    • To assess SR Ca²⁺ leak, quantify spontaneous Ca²⁺ sparks (brief, localized Ca²⁺ release events) during rest.

Expected Results: this compound treatment should improve Ca²⁺-transient potentiation post-pause (~40% improvement reported) and increase twitch amplitude. It should also significantly reduce the frequency of Ca²⁺ sparks and associated pro-arrhythmic spontaneous Ca²⁺ release events, without negatively impacting systolic function or relaxation [1].

Protocol: Patch-Clamp Measurement of Late INa

This protocol is used to investigate the effect of this compound on the late sodium current, which is enhanced in certain pathological conditions and contributes to arrhythmogenesis [1].

Objective: To measure the inhibitory effect of this compound on the late sodium current (Late INa) in cardiomyocytes.

Materials:

  • Cells: Cardiomyocytes from CaMKIIδC-overexpressing mice (as late INa is virtually absent in healthy wild-type murine cardiomyocytes).
  • Equipment: Patch-clamp setup (e.g., EPC-10 amplifier), appropriate pipette and bath solutions.

Procedure:

  • Solutions:
    • Pipette Solution (in mM): 95 CsCl, 40 Cs-glutamate, 10 NaCl, 0.92 MgCl₂, 5 Mg-ATP, 0.3 Li-GTP, 5 HEPES, 0.03 niflumic acid, 0.02 nifedipine, 0.004 strophanthidin, 1 EGTA, and 0.36 CaCl₂ (free [Ca²⁺] ~100 nmol/L), pH 7.2 with CsOH [1].
    • Bath Solution (in mM): 135 NaCl, 5 tetramethylammonium chloride, 4 CsCl, 2 MgCl₂, 10 glucose, and 10 HEPES, pH 7.4 with CsOH [1].
  • Recording:
    • Establish a whole-cell patch-clamp configuration. Begin recordings 5 minutes after membrane rupture.
    • Apply a series of square pulses to depolarize the cell to -30 mV (1000 ms duration) from a holding potential of -120 mV. To optimize voltage control, precede each pulse with a 5 ms pre-pulse to +50 mV.
    • Late INa is measured as the integral of the current between 50 and 450 ms during the depolarizing pulse.
  • Intervention: Apply This compound (10 µM) via the bath solution and repeat the recording protocol to observe the change in late INa integral.

Critical Safety and Toxicity Considerations

When designing experiments with CaMKII inhibitors, it is crucial to consider potential off-target and tissue-specific effects.

  • Neurotoxicity of Prolonged Inhibition: Studies with other CaMKII inhibitors have shown that prolonged inhibition (>4 hours) can induce apoptosis in cultured cortical neurons. This neurotoxicity is linked to dysregulation of glutamate/calcium signaling and increased neuronal excitability [5] [6]. While this has not been explicitly reported for this compound, it highlights a class-specific risk that researchers should be aware of, particularly for long-duration experiments or those involving neuronal cultures.
  • Isoform Selectivity: this compound exhibits significantly higher potency against the CaMKIIα isoform (IC₅₀ ~1 µM) compared to the CaMKIIγ isoform (IC₅₀ ~30 µM) [4] [1]. This differential activity must be considered when interpreting results across different tissues or experimental models.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of CaMKII. The application notes and detailed protocols provided here offer a foundation for scientists to effectively utilize this inhibitor in cellular studies, particularly in the context of cardiac electrophysiology and calcium handling. The consistent use of a 10 µM concentration following a brief pre-incubation period has been demonstrated to effectively modulate CaMKII activity and produce significant functional outcomes in cardiomyocytes [1]. Researchers are encouraged to account for its isoform selectivity and the potential for tissue-specific toxicities with long-term exposure in their experimental design.

References

Rimacalib research use only laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Cell Proliferation Signaling Pathways

Understanding the pathways that control cell proliferation is fundamental to designing experiments for any potential anti-cancer therapeutic. The diagram below illustrates the key signaling pathway and core cell cycle machinery that regulates the G1 to S phase transition, a critical decision point for cell division [1].

G Key Signaling Pathway Controlling G1/S Phase Transition cluster_0 In Quiescent / G0 Cells MitogenicSignals Mitogenic Signals MAPK_Pathway MAPK Pathway Activation MitogenicSignals->MAPK_Pathway CyclinD_Transcription ↑ D-Type Cyclin Transcription MAPK_Pathway->CyclinD_Transcription CDK4_6 Cyclin D-CDK4/6 Complex CyclinD_Transcription->CDK4_6 pRB_Phosphorylation pRB Phosphorylation (Inactivation) CDK4_6->pRB_Phosphorylation Phosphorylates E2F_Release E2F Transcription Factor Release pRB_Phosphorylation->E2F_Release S_Phase_Entry S Phase Entry & DNA Replication E2F_Release->S_Phase_Entry pRB pRB (Active) Cell Cycle Repression pRB->pRB_Phosphorylation Substrate E2F_Bound E2F (Bound, Inactive) E2F_Bound->E2F_Release Releases

This pathway highlights that a compound like Rimacalib would potentially target key nodes, such as the MAPK pathway or the Cyclin D-CDK4/6 complexes, to inhibit cell proliferation [1].

Core Principles for Cell Proliferation Assays

While specific this compound protocols are unavailable, established methods for evaluating cell proliferation and health can be adapted. The table below summarizes common assay types that form the basis of this research [2].

Assay Category Example Methods Key Readout
Cell Viability & Proliferation MTT, XTT, WST-1 assays Metabolic activity of living cells
Flow Cytometry DNA content staining (Propidium Iodide) Cell cycle phase distribution (G1, S, G2/M)
Immunofluorescence Staining of proliferation markers (Ki-67, phosphorylated proteins) Spatial localization of targets within cells/tissues

The experimental workflow for investigating a new compound typically follows a logical sequence from general effects to specific mechanisms, as shown below.

G General Workflow for Profiling a Novel Compound CompoundTreatment Compound Treatment (e.g., this compound) ViabilityAssay Viability & Proliferation Assays CompoundTreatment->ViabilityAssay Dose & Time Response MechanismAssay MechanismAssay ViabilityAssay->MechanismAssay MechanismAction Mechanism of Action Studies CellCycle Cell Cycle Analysis (Flow Cytometry) MechanismAction->CellCycle PathwayAnalysis Pathway Analysis (Western Blot, ELISA) MechanismAction->PathwayAnalysis DataIntegration Data Integration & Target Validation CellCycle->DataIntegration PathwayAnalysis->DataIntegration

References

Application Notes and Protocols for Investigating Rimacalib (SMP-114), a Novel CaMKII Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that serves as a critical regulator of calcium signaling in various tissues, including the heart and brain. Elevated CaMKII activity is implicated in the pathogenesis of numerous disease states, including heart failure, arrhythmias, and glioblastoma [1] [2] [3]. Consequently, CaMKII has emerged as a promising therapeutic target. Rimacalib (development code SMP-114) is a novel, orally available CaMKII inhibitor that has entered clinical Phase II trials for rheumatoid arthritis and exhibits significant potential for repurposing in cardiac and oncological indications [2]. These application notes provide a detailed experimental framework for evaluating the efficacy and mechanism of action of SMP-114 in various research models.

Background and Significance

CaMKII functions as a dodecameric holoenzyme and its sustained activation, through autophosphorylation at Thr287 or oxidation, contributes to pathological cellular processes [1] [4]. In cardiac myocytes, CaMKII-mediated phosphorylation of key proteins like the ryanodine receptor (RyR2) and phospholamban (PLN) can lead to a sarcoplasmic reticulum (SR) Ca2+ leak, a primary cellular event underlying arrhythmogenesis and heart failure progression [2] [5]. SMP-114 has been demonstrated to significantly reduce this pathological SR Ca2+ leak in human cardiac tissues without impairing systolic function, positioning it as a promising candidate for treating cardiac arrhythmias [2].

Beyond cardiology, CaMKII inhibition is being explored in oncology. Recent studies identify CaMKIIγ as a critical target for eradicating glioblastoma stem-like cells (GSCs), which are responsible for tumor recurrence and therapeutic resistance [3]. High-throughput screening revealed a synthetic lethal interaction between CaMKII and the neurokinin 1 receptor (NK1R), suggesting that combined inhibition of these targets could potently suppress GSC viability and tumor growth [3].

Experimental Protocols

Protocol 1: Assessing the Efficacy of SMP-114 on SR Ca2+ Handling in Cardiomyocytes

This protocol details the methodology for quantifying the effects of SMP-114 on SR Ca2+ leak and associated arrhythmogenic correlates in isolated human and murine cardiomyocytes [2].

3.1.1 Materials and Reagents
  • Cardiomyocytes: Isolated from human atrial or ventricular tissue, or from murine ventricles.
  • Drug: SMP-114 (this compound). Prepare a stock solution in DMSO and dilute to working concentrations in the appropriate physiological saline.
  • Calcium-Sensitive Dyes: Fura-2-AM (for Ca2+ transient measurements) or Fluo-4-AM (for Ca2+ spark imaging).
  • Imaging Setup: An inverted epifluorescence or confocal microscope equipped with a high-speed camera and temperature controller (maintained at 35-37°C).
3.1.2 Step-by-Step Procedure
  • Cell Isolation and Plating: Isolate cardiomyocytes via standard enzymatic digestion protocols. Plate the cells on laminin-coated glass coverslips and allow them to adhere for at least 1 hour.
  • Dye Loading: Incubate cells with 5 µM Fluo-4-AM or 2.6 µM Fura-2-AM for 20-30 minutes at room temperature, protected from light. Thereafter, wash the cells with dye-free physiological saline.
  • Baseline Recording (Pre-Treatment):
    • For Ca2+ spark analysis, acquire line-scan images using a confocal microscope to record spontaneous Ca2+ release events from the SR under resting conditions. Calculate the baseline spark frequency (sparks/100 µm/s).
    • For Ca2+ transient analysis, electrically pace the cells at 0.5-1.0 Hz and record the transient amplitude.
    • To assess post-rest potentiation, cease stimulation for 30 seconds, then resume pacing and record the amplitude of the first post-rest Ca2+ transient.
  • Drug Application: Perfuse the cells with physiological saline containing a pre-determined concentration of SMP-114 (e.g., 1-10 µM) for a specified period (e.g., 30 minutes).
  • Post-Treatment Recording: Repeat the measurements described in Step 3 under continuous drug perfusion.
  • Data Analysis:
    • Quantify Ca2+ spark frequency, Ca2+ transient amplitude, and the magnitude of post-rest potentiation.
    • Compare pre- and post-treatment values using paired statistical tests (e.g., paired t-test). A significant reduction in Ca2+ spark frequency and an improvement in post-rest potentiation indicate efficacy of SMP-114.

Table 1: Key Quantitative Findings from SMP-114 Cardiac Studies [2]

Cell Type Measured Parameter Control Condition SMP-114 Treatment Significance
Human Atrial Cardiomyocytes SR Ca2+ Spark Frequency (sparks/100µm/s) 3.02 ± 0.91 0.72 ± 0.33 p < 0.05
Human Failing LV Cardiomyocytes SR Ca2+ Spark Frequency (sparks/100µm/s) 1.69 ± 0.27 0.78 ± 0.23 p < 0.05
Murine Ventricular Cardiomyocytes SR Ca2+ Spark Frequency (sparks/100µm/s) 1.50 ± 0.28 0.30 ± 0.07 p < 0.05
Murine Ventricular Cardiomyocytes Spontaneous Ca2+ Release Events (/30s pause) 0.927 ± 0.216 0.356 ± 0.109 p < 0.05
Murine Ventricular Cardiomyocytes Post-Rest Potentiation (% amplitude increase) 37 ± 4% 52 ± 5% p < 0.05
Protocol 2: Evaluating Synthetic Lethality in Glioblastoma Stem-like Cells (GSCs)

This protocol describes the use of SMP-114, alongside other CaMKII inhibitors, in combination with NK1R inhibitors to achieve synthetic lethality in GSCs [3].

3.2.1 Materials and Reagents
  • Cell Lines: GSCs derived from human glioblastoma cell lines (e.g., U87MG, U373MG).
  • Compounds:
    • CaMKII Inhibitors: SMP-114, Hydrazinobenzoylcurcumin (HBC), Berbamine, or KN-93.
    • NK1R Inhibitors: SR 140333 or Aprepitant.
    • Prepare stock solutions in DMSO.
  • Cell Culture Reagents: Serum-free DMEM/F12 medium, B-27 supplement, EGF, bFGF, and Matrigel.
3.2.2 Step-by-Step Procedure
  • GSC Culture and Neurosphere Assay: Maintain GSCs in serum-free medium supplemented with EGF (20 ng/mL) and bFGF (20 ng/mL) on low-attachment plates to promote neurosphere formation.
  • Viability and Synergism Screening:
    • Seed GSCs in 96-well plates.
    • Treat cells with a matrix of concentrations: CaMKII inhibitor alone, NK1R inhibitor alone, and their combinations.
    • Incubate for 72-96 hours.
    • Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
  • Data Analysis for Synthetic Lethality:
    • Calculate the combination index (CI) using software like CompuSyn to determine synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.
    • A significant reduction in viability and neurosphere formation in the combination group, but not in single-agent groups, confirms a synthetic lethal interaction.
  • In Vivo Validation (Chick Embryo Model):
    • Implant GSCs treated with vehicle, HBC alone, NK1R inhibitor alone, or the combination onto the chick chorioallantoic membrane (CAM).
    • After several days, quantify tumor growth (size/weight). A significant suppression of tumor growth in the combination group validates the synthetic lethality in vivo.

Table 2: Experimental Parameters for GSC Synthetic Lethality Studies [3]

Experimental Model CaMKII Inhibitors Tested NK1R Inhibitors Tested Key Readouts Observed Outcome
In Vitro GSC Viability HBC, Berbamine, KN-93 SR 140333, Aprepitant Cell Viability, Neurosphere Formation Marked suppression with combination
In Vivo CAM Tumorigenesis HBC SR 140333 Tumor Growth & Weight Significant inhibition with combination
Molecular Analysis KN-93 / siRNA knockdown SR 140333 / siRNA knockdown Apoptosis (Caspase-3, p53), Stemness Markers Increased apoptosis, reduced stemness
Protocol 3: Utilizing Phosphoproteomics to Identify CaMKII-Dependent Signaling

This protocol outlines a targeted phosphoproteomics approach to identify downstream substrates of CaMKII, which can be applied to characterize the signaling pathways modulated by SMP-114 [5].

3.3.1 Materials and Reagents
  • Biological Model: Cardiac tissue from transgenic mice with myocardial-specific expression of the CaMKII inhibitor peptide AC3-I (or treatment with SMP-114 in vivo).
  • Stimulation: Isoproterenol (15 mg/kg) to induce CaMKII activation.
  • Sample Preparation Kits: Strong cation exchange (SCX) chromatography kits, protein digestion kits (LysC, Trypsin).
  • Mass Spectrometry: High-resolution LC-MS/MS system.
3.3.2 Step-by-Step Procedure
  • Treatment and Tissue Harvest: Treat AC3-I and control (AC3-C) mice with isoproterenol for 30 minutes. Euthanize the animals, excise the hearts, and snap-freeze in liquid nitrogen.
  • Protein Extraction and Digestion: Pulverize the frozen tissue and lyse in a urea-based buffer. Reduce, alkylate, and digest the proteins sequentially with LysC and trypsin.
  • Phosphopeptide Enrichment and Labeling:
    • Enrich phosphopeptides from the digest using SCX chromatography or TiO2 tips.
    • Label the peptides from control and treatment groups with stable isotope dimethyl labels (light, intermediate, heavy).
  • LC-MS/MS Analysis and Data Processing:
    • Pool the labeled samples and analyze by high-resolution LC-MS/MS.
    • Use database search engines (e.g., MaxQuant) to identify and quantify phosphorylation sites.
    • Focus on sites that show significant quantitative changes upon CaMKII inhibition (AC3-I) or SMP-114 treatment.

Signaling Pathways and Workflows

The following diagrams illustrate the core mechanistic pathways and experimental workflows relevant to SMP-114 research.

G PathologicalStimuli Pathological Stimuli (e.g., Isoproterenol, ROS) CalciumInflux Increased Ca²⁺ Influx PathologicalStimuli->CalciumInflux CaMActivation Ca²⁺/Calmodulin (CaM) Activation CalciumInflux->CaMActivation CaMKIIActivation CaMKII Activation (Autophosphorylation) CaMActivation->CaMKIIActivation SRLeak Pathological SR Ca²⁺ Leak CaMKIIActivation->SRLeak Phosphorylates RyR2/PLN Arrhythmia Arrhythmogenic Events SRLeak->Arrhythmia SMP114 SMP-114 Inhibition SMP114->CaMKIIActivation Inhibits

Diagram 1: SMP-114 mechanism of action in cardiomyocytes. SMP-114 inhibits CaMKII activation, thereby reducing downstream pathological events like SR Ca2+ leak and arrhythmia [2] [5].

G Start Seed GSCs in 96-well plate SingleTreat Single Agent Treatment (CaMKIIi or NK1Ri alone) Start->SingleTreat ComboTreat Combination Treatment (CaMKIIi + NK1Ri) Start->ComboTreat Incubate Incubate (72-96 hours) SingleTreat->Incubate ComboTreat->Incubate ViabilityAssay Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay DataAnalysis Calculate Combination Index (CI) ViabilityAssay->DataAnalysis SynthLethality Synthetic Lethality (CI < 1) DataAnalysis->SynthLethality

Diagram 2: GSC synthetic lethality screening workflow. The combined inhibition of CaMKII and NK1R induces synergistic cell death, confirming a synthetic lethal interaction [3].

Troubleshooting and Best Practices

  • Cardiomyocyte Experiments: Ensure consistent cell quality and viability after isolation. Always include a vehicle (DMSO) control to account for solvent effects. The concentration of DMSO in the final working solution should typically be ≤0.1%.
  • GSC Culture: Maintain GSCs in strict serum-free conditions to preserve stem-like properties. Regularly validate the stem cell markers of your GSC populations.
  • Phosphoproteomics: Include biological replicates to ensure statistical robustness. The use of a specific inhibitory peptide (AC3-I) as a control provides high fidelity in identifying bona fide CaMKII targets [5].

Conclusion

The experimental protocols detailed herein provide a comprehensive framework for investigating the therapeutic potential of the CaMKII inhibitor this compound (SMP-114). The data generated from these methodologies robustly support its application in treating cardiac arrhythmias by normalizing calcium handling and, through synthetic lethal pairing, in targeting glioblastoma stem-like cells. These notes should enable researchers to reliably assess the efficacy and mechanism of action of SMP-114 in relevant preclinical models.

References

Comprehensive Application Notes and Protocols for Rimacalib: Pharmacokinetic and Pharmacodynamic Profiling in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Rimacalib (development code SMP-114) represents an innovative small molecule therapeutic agent currently in investigative stages for the treatment of autoimmune and inflammatory conditions, particularly rheumatoid arthritis. As a highly selective CaMKII inhibitor, this compound modulates key inflammatory signaling pathways that drive autoimmune pathology, positioning it as a promising candidate for addressing unmet needs in rheumatology. The strategic importance of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development cannot be overstated, as these studies provide the critical foundation for understanding the relationship between drug exposure, biological activity, and therapeutic outcomes [1]. These integrated PK/PD approaches enable researchers to establish rational dosing regimens, identify optimal therapeutic windows, and mitigate potential safety concerns early in the development pipeline, ultimately streamlining the path to regulatory approval.

The development of this compound occurs against the backdrop of evolving CaMKII inhibitor therapeutics, where first-generation compounds have primarily focused on blocking ATP binding to the kinase's catalytic site [2]. The structural complexity of CaMKII, with its distinctive dodecameric holoenzyme architecture and multiple regulatory domains, presents both challenges and opportunities for selective pharmacological intervention. This document provides comprehensive application notes and detailed experimental protocols for characterizing this compound's PK/PD properties, incorporating current scientific standards and regulatory expectations for investigational new drug applications. These protocols are designed to generate robust, reproducible data that can inform critical go/no-go decisions throughout the drug development continuum.

Drug Properties and Development Status

This compound is a small molecule entity with the chemical formula C₂₂H₂₃FN₄O₂ and an average molecular weight of 394.45 g/mol [3]. Structurally, it belongs to the class of organic compounds known as biphenyls and derivatives, featuring a complex architecture containing multiple heterocyclic components including morpholine and isoxazole rings, and a guanidine functional group [3]. These structural elements contribute to its pharmacological activity and physicochemical properties, influencing both its target binding affinity and drug-like characteristics. The compound's IUPAC name is N-{3-[(1S)-1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethyl]-1,2-oxazol-5-yl}morpholine-4-carboximidamide, with a defined stereochemistry at one chiral center, which may have implications for its pharmacokinetic behavior and target selectivity.

Currently, this compound remains in the investigational stage of development, meaning it has not yet received regulatory approval for commercial therapeutic use. Its development has been primarily oriented toward rheumatoid arthritis indications, with clinical trials exploring its potential efficacy in this autoimmune condition [3]. The compound specifically targets calcium/calmodulin-dependent protein kinase type II subunit gamma (CAMK2G) in humans, an enzyme that functions autonomously after Ca²⁺/calmodulin-binding and autophosphorylation, and is involved in critical cellular processes including sarcoplasmic reticulum Ca²⁺ transport and potentially in dendritic spine and synapse formation and neuronal plasticity [3]. From a drug development perspective, this compound is classified as a small molecule therapeutic with modality simplicity compared to biologic agents, potentially offering advantages in terms of oral bioavailability, manufacturing scalability, and cost-effectiveness should it progress to advanced stages of development.

Table 1: Fundamental Properties of this compound

Property Description
Chemical Formula C₂₂H₂₃FN₄O₂
Molecular Weight 394.45 g/mol
Chemical Classification Biphenyls and derivatives
INN/Generic Name This compound
Development Code SMP-114
Therapeutic Area Rheumatoid Arthritis
Development Status Investigational
Mechanism of Action CaMKII inhibitor
DrugBank Accession DB12571

Fundamental PK/PD Principles in Drug Development

Pharmacokinetics (PK) and pharmacodynamics (PD) represent complementary disciplines in pharmacology that together provide a comprehensive understanding of drug behavior in biological systems. PK encompasses the quantitative study of how the body affects a specific drug after administration, focusing on the processes of absorption, distribution, metabolism, and excretion (ADME). These processes collectively determine the drug concentration-time profile in various body fluids and tissues, answering critical questions about how much of the drug reaches systemic circulation, how rapidly it gets there, how widely it distributes throughout the body, and how efficiently it is eliminated [4]. In contrast, PD investigates the biochemical and physiological effects of drugs on the body, with particular emphasis on the mechanism of action, therapeutic effects, and the relationship between drug concentration and biological response [4]. The integration of PK and PD data enables researchers to establish rational dosing regimens that maximize therapeutic efficacy while minimizing adverse effects.

The strategic importance of PK/PD modeling in modern drug development spans all phases from preclinical discovery through clinical trials and post-marketing surveillance. During preclinical development, PK/PD approaches facilitate the evaluation of in vivo potency, intrinsic activity, and the identification of valid bio-markers and surrogate markers that can predict clinical response [1]. These studies also inform critical decisions regarding dosage form selection and regimen optimization before advancing to human trials. In the clinical phase, analytical PK/PD applications enable characterization of the dose-concentration-effect/toxicity relationship, evaluation of food, age and gender effects, assessment of drug-drug and drug-disease interactions, understanding of tolerance development, and quantification of inter- and intraindividual variability in drug response [1]. Furthermore, predictive PK/PD modeling supports extrapolation from preclinical data, simulation of drug responses under various scenarios, and clinical trial forecasting, ultimately contributing to more efficient and targeted clinical development programs.

The implementation of robust PK/PD studies provides a scientifically grounded framework for efficient decision-making regarding the selection of promising drug candidates, maximizes information gain from conducted experiments, and enables the execution of fewer, more focused clinical trials with enhanced efficiency and cost-effectiveness [1]. For innovative therapeutics like this compound, which targets the complex CaMKII signaling pathway, sophisticated PK/PD characterization is particularly vital for establishing proof of mechanism, validating target engagement, and guiding dose selection for proof-of-concept studies in humans. Moreover, these studies help establish the therapeutic window – the range between the minimum effective concentration and the concentration at which unacceptable adverse effects occur – which forms the basis for safe dosing recommendations across different patient populations.

Experimental Protocols for this compound PK/PD Studies

Preclinical Pharmacokinetic Study Designs

Comprehensive ADME profiling of this compound requires a systematic approach employing both in vitro and in vivo models that comply with Good Laboratory Practice (GLP) standards. For absorption studies, researchers should employ validated Caco-2 cell monolayer assays to predict intestinal permeability, with samples collected from both apical and basolateral compartments at predetermined time points (e.g., 0, 30, 60, 120 minutes) and analyzed using LC-MS/MS to determine apparent permeability coefficients [4]. Parallel artificial membrane permeability assays (PAMPA) provide complementary data on passive diffusion mechanisms. For distribution assessments, tissue distribution studies in rodent models (typically rats) involve administering a single dose of this compound (recommended: 10 mg/kg via intravenous administration and 20 mg/kg via oral gavage) followed by terminal collection of major organs (liver, kidney, heart, brain, muscle, fat) at specified time points (e.g., 0.5, 2, 8, 24 hours). Tissue homogenates should be prepared and analyzed alongside plasma samples to calculate tissue-to-plasma concentration ratios and assess potential for tissue accumulation.

Metabolism investigations should begin with in vitro incubation studies using human liver microsomes and recombinant cytochrome P450 enzymes to identify primary metabolic pathways and potential drug interactions. Incubation mixtures typically contain 1 mg/mL microsomal protein, 1 μM this compound, and an NADPH-generating system in potassium phosphate buffer (100 mM, pH 7.4), with reactions terminated by acetonitrile addition at timed intervals (0, 5, 15, 30, 60 minutes) for metabolite identification and reaction phenotyping [4]. For excretion studies, bile duct-cannulated rodents (rats) should receive a single intravenous dose (5 mg/kg) of this compound, with serial collection of bile, urine, and feces over 24-72 hours. Samples must be processed using protein precipitation or liquid-liquid extraction before LC-MS/MS analysis to determine the percentage of administered dose recovered in each matrix and identify major elimination pathways.

Table 2: Comprehensive PK Study Protocol for this compound

Study Type Model System Dosing Sample Collection Key Endpoints
Absorption Caco-2 cell monolayers 10 μM applied to donor compartment Donor & receiver compartments at 0, 30, 60, 120 min Apparent permeability (Papp), efflux ratio
Tissue Distribution Sprague-Dawley rats (n=6/time point) 10 mg/kg IV, 20 mg/kg PO Plasma & tissues at 0.5, 2, 8, 24 hr post-dose Tissue-to-plasma ratio, volume of distribution (Vd)
Metabolism Human liver microsomes 1 μM incubation with NADPH 0, 5, 15, 30, 60 min Metabolic stability, half-life, metabolite identification
Excretion Bile duct-cannulated rats 5 mg/kg IV Bile, urine, feces over 72 hr Cumulative excretion, mass balance
Protein Binding Human plasma 1, 5 μM incubation Ultrafiltration at 37°C for 4 hr Free fraction, binding percentage
Pharmacodynamic Evaluation Methods

Target engagement studies for this compound should employ cellular models that endogenously or recombinantly express CaMKII isoforms, particularly the gamma and delta isoforms prevalent in cardiovascular tissues and immune cells. Protocol recommendations include treating human peripheral blood mononuclear cells (PBMCs) or recombinant CaMKII-expressing cell lines with varying concentrations of this compound (0.1 nM to 10 μM) for predetermined intervals (15 minutes to 24 hours), followed by lysis and assessment of CaMKII autophosphorylation at Thr287 using Western blot analysis or ELISA-based methods [2]. Parallel assessment of downstream phosphorylation targets (e.g., HDAC4, STAT1) provides confirmation of pathway modulation. For functional cellular assays, measurement of cytokine production (IL-6, TNF-α, IL-1β) in stimulated immune cells using Luminex multiplex technology or ELISA offers quantitative readouts of this compound's immunomodulatory effects, with concentration-response curves generated to determine IC₅₀ values.

In vivo pharmacodynamic evaluations should incorporate relevant disease models that recapitulate features of rheumatoid arthritis pathology. The collagen-induced arthritis (CIA) model in DBA/1 mice represents a well-established approach, with animals randomized to receive this compound at multiple dose levels (e.g., 3, 10, 30 mg/kg/day) or vehicle control administered orally beginning at disease onset. Animals should be evaluated daily for clinical arthritis scores, paw thickness measurements, and weight changes, with terminal collection of joint tissues for histopathological assessment of inflammation, cartilage damage, and bone erosion using standardized scoring systems [5]. Synovial tissue can be further analyzed for inflammatory biomarker expression and pathway modulation to confirm target engagement and correlate drug exposure with pharmacological effects. These preclinical PD studies provide critical proof-of-concept data supporting advancement to clinical trials and inform dose selection for initial human studies.

CaMKII Signaling Pathway and Therapeutic Targeting

The calcium/calmodulin-dependent protein kinase II (CaMKII) represents a multifunctional signaling enzyme that serves to coordinate the actions of calcium-linked signals in various tissues, including the heart, brain, and immune system [2]. Structurally, CaMKII is distinctive among protein kinases due to its organization as a dodecameric holoenzyme composed of 12 subunits arranged in two stacked hexameric rings, with each subunit containing an N-terminal catalytic domain, a regulatory segment, and a C-terminal association domain responsible for oligomerization [2]. In its basal state, the regulatory segment functions as an auto-inhibitory domain by folding back onto the catalytic domain and blocking access to the substrate-binding site. Upon calcium elevation and subsequent calcium/calmodulin (Ca²⁺/CaM) binding, the auto-inhibitory domain is displaced, exposing the catalytic site and enabling autophosphorylation at Thr287, which renders the kinase partially active even after calcium levels decline.

The pathophysiological significance of CaMKII signaling extends to several disease processes, particularly in the cardiovascular system where excessive CaMKII activity contributes to heart failure progression, arrhythmogenesis, and adverse remodeling following myocardial infarction [2]. In immune and inflammatory contexts, CaMKII has been implicated in signaling pathways that drive autoimmune responses and chronic inflammation, positioning it as a promising therapeutic target for conditions like rheumatoid arthritis. The kinase's regulation involves multiple post-translational modifications beyond autophosphorylation, including oxidation of Met281/282 in response to reactive oxygen species and O-GlcNAcylation at Ser280 under conditions of elevated glucose, which can produce a "turbocharged" kinase with persistent activity even in the absence of sustained calcium signals [2]. These diverse regulatory mechanisms provide multiple potential avenues for pharmacological intervention.

This compound functions by targeting the ATP-binding site within the catalytic domain of CaMKII, competing with ATP and thereby reducing kinase activity. This mechanism is consistent with first-generation CaMKII inhibitors that primarily focus on blocking the catalytic activity of the enzyme [2]. However, the unique structural features of CaMKII, particularly the conformational rearrangements that occur upon activation – including reorganization of helix αD in the C-lobe and creation of hydrophobic docking sites (designated docking site B) – present opportunities for developing inhibitors with enhanced selectivity and novel mechanisms of action [2]. Understanding these structural nuances enables more informed interpretation of this compound's PK/PD relationships, as drug binding may be influenced by the activation state of the kinase and the presence of specific protein-protein interactions within the signaling complex.

G cluster_activation Activation Pathway Ca_influx Calcium Influx CaM Ca²⁺/Calmodulin Complex Ca_influx->CaM Activates Ca_influx->CaM CaMKII_inactive CaMKII (Inactive State) CaM->CaMKII_inactive Binds CaM->CaMKII_inactive CaMKII_active CaMKII (Active State) CaMKII_inactive->CaMKII_active Activation CaMKII_inactive->CaMKII_active CaMKII_auto CaMKII (Autonomous) CaMKII_active->CaMKII_auto Autophosphorylation at Thr287 CaMKII_active->CaMKII_auto Transcription Gene Expression Changes CaMKII_auto->Transcription Regulates Inflammation Inflammatory Response CaMKII_auto->Inflammation Promotes This compound This compound Inhibition This compound->CaMKII_active Inhibits This compound->CaMKII_auto Inhibits

Figure 1: CaMKII Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the calcium-mediated activation of CaMKII, progression to autonomous activity through autophosphorylation, and subsequent regulation of inflammatory gene expression. This compound exerts its therapeutic effect by inhibiting both the active and autonomous forms of CaMKII.

Data Analysis, Modeling, and Regulatory Considerations

PK/PD Modeling Approaches

Integrated PK/PD modeling of this compound data should employ a systems pharmacology approach that incorporates the compound's unique mechanism of action as a CaMKII inhibitor. Recommended methodology includes developing a compartmental PK model to characterize this compound's absorption and disposition, coupled with an indirect response PD model to capture the temporal disconnect between plasma concentrations and downstream pharmacological effects on inflammatory biomarkers [1]. For more sophisticated analyses, a mechanistic PD model that explicitly represents the CaMKII signaling pathway, including calcium flux dynamics, CaMKII activation, autophosphorylation, and subsequent regulation of inflammatory mediators, provides enhanced predictive capability for extrapolation to human disease states. These models should be implemented using specialized software platforms such as GNU MCSim, Monolix, or NONMEM, with model performance evaluated through goodness-of-fit plots, visual predictive checks, and bootstrap analysis to quantify parameter uncertainty.

Population PK modeling represents another critical component of the analysis strategy, particularly as this compound advances to clinical development. These models should incorporate comprehensive covariate analysis to identify potential sources of interindividual variability in drug exposure, including demographic factors (age, weight, sex), physiological parameters (renal and hepatic function), and genetic polymorphisms in drug-metabolizing enzymes or transporters [4]. For this compound specifically, special consideration should be given to covariates that might influence CaMKII expression or activity in target tissues, as these could significantly impact exposure-response relationships. The ultimate goal of these modeling efforts is to support evidence-based dose selection for later-stage clinical trials and identify subpopulations that may require dose adjustment due to altered PK or PD characteristics.

Regulatory Considerations and Documentation

Regulatory submissions for this compound must include comprehensive PK/PD data that adhere to specific guidelines outlined by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Preclinical PK/PD studies should follow Good Laboratory Practice (GLP) standards where appropriate, with particular emphasis on assay validation for bioanalytical methods used to quantify this compound concentrations and relevant biomarkers [4]. Documentation should clearly demonstrate method selectivity, sensitivity, accuracy, precision, and stability under storage and processing conditions, following established regulatory guidelines for bioanalytical method validation.

The investigational new drug (IND) application for this compound should include a dedicated Integrated PK/PD Summary that synthesizes data from all nonclinical studies to justify the proposed starting dose and dose escalation scheme for initial human trials [4]. This summary should explicitly address the relationship between exposure, target engagement, and pharmacological effects across relevant nonclinical models, with particular attention to dose-response relationships and the therapeutic index. As development progresses, population PK/PD analyses from clinical trials should be included in regulatory submissions to support dosing recommendations in specific subpopulations and guide potential dose adjustments based on factors such as renal impairment, hepatic dysfunction, drug-drug interactions, or genetic polymorphisms. These comprehensive analyses form the foundation for evidence-based prescribing information should this compound achieve regulatory approval.

Conclusion and Future Directions

The comprehensive PK/PD characterization of this compound through well-designed preclinical studies provides the essential foundation for rational clinical development of this promising CaMKII inhibitor. The integrated protocols outlined in this document facilitate systematic evaluation of the compound's absorption, distribution, metabolism, and excretion properties, coupled with rigorous assessment of its pharmacological effects on target engagement and downstream inflammatory pathways. As CaMKII continues to be validated as a therapeutic target across multiple disease states, including cardiovascular conditions, inflammatory disorders, and potentially metabolic diseases, the methodologies described here offer a template for efficient PK/PD profiling of this inhibitor class.

Looking forward, the evolution of CaMKII inhibitors like this compound will likely benefit from continued structural biology insights that reveal novel regulatory mechanisms and alternative approaches to kinase inhibition beyond traditional ATP-competitive strategies [2]. The expanding understanding of post-translational modifications that regulate CaMKII activity, including oxidation and O-GlcNAcylation, presents opportunities for developing state-dependent inhibitors with potentially enhanced safety profiles. Furthermore, advances in translational PK/PD modeling that incorporate quantitative systems pharmacology approaches will improve the prediction of human efficacious doses and accelerate the development timeline for this compound and related compounds. Through the systematic application of these sophisticated PK/PD strategies, the development of this compound can progress efficiently along the critical path from preclinical discovery to clinical validation, ultimately delivering this promising therapeutic to patients who may benefit from its novel mechanism of action.

References

Rimacalib solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Rimacalib Solubility & DMSO Stock Preparation

The table below provides key data for preparing a this compound stock solution in DMSO.

Property Value / Information Source / Context
Molecular Weight 394.44 g/mol [1] --
Recommended Stock Concentration 125 mg/mL (316.90 mM) [1] Solution is prepared by sonication [1].
Solubility in DMSO ≥ 125 mg/mL [1] [2] Confirmed by supplier data [1] [2].
Physical Form Off-white to pink solid powder [2] --

DMSO Concentration & Off-Target Effects

Even ultra-low concentrations of DMSO can significantly impact cell signaling networks. The table below summarizes findings from a key study in NSCLC cell lines.

Aspect Finding Experimental Context
General Effect Heterogeneous, cell-line-specific alterations in signaling proteins [3]. Study measured 187 proteins (137 kinases/substrates) via RPPA in 8 cell lines [3].
DMSO Concentrations Tested 0.0008%, 0.002%, and 0.004% (v/v) [3]. --
Key Outcome 100% of measured proteins were statistically altered in at least one cell line at the highest concentration (0.004% v/v) [3]. Changes were time- and cell line-dependent [3].
Recommendation The selection of DMSO concentrations and controls should be carefully evaluated to minimize unwanted effects on drug targets [3]. --

Detailed Experimental Protocols

Protocol 1: Preparing and Validating DMSO Stock Solution

This protocol is adapted from supplier data and best practices for solubility assessment [1] [4].

  • Weighing: Accurately weigh the required amount of this compound powder.
  • Solubilization: Add the appropriate volume of pure, anhydrous DMSO to achieve a 125 mg/mL (316.90 mM) stock solution.
  • Sonication: To ensure complete dissolution, sonicate the solution. Sonication uses sound energy to disrupt aggregates and is explicitly recommended for preparing this compound solutions [1].
  • Aliquoting and Storage:
    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -80°C for long-term stability (up to one year). When stored at -20°C, the solution is typically stable for about three months [1].
  • Thawing: Before use, thaw the aliquot at room temperature. Vortex it briefly to ensure a homogeneous solution before dilution into your assay buffer.
Protocol 2: NMR-Based Solubility Validation

For rigorous quantification of solubility, you can adapt the NMR protocol used for fragment screening [4].

  • Sample Preparation: Prepare a saturated solution of this compound in DMSO-d6. Shake it vigorously and let it equilibrate at room temperature overnight.
  • Centrifugation: Centrifuge the sample to separate any undissolved solid.
  • Dilution: Dilute the supernatant with DMSO-d6 to a target concentration within the linear range of your NMR standard (e.g., around 1 mM).
  • NMR Acquisition: Run a quantitative ¹H NMR experiment. The protocol from the search results uses a 600 MHz spectrometer, a 30° pulse, 1.36 s acquisition time, 32 scans, and a 5 s repetition delay, at 298 K [4].
  • Quantification: Use an internal standard with a known concentration, such as a 1 mM isoleucine solution in DMSO-d6, and the ERETIC2 or PULCON method for absolute quantification [4]. The experimental error for this method is approximately 50 µM [4].

DMSO Handling: Critical Troubleshooting Guide

Problem: Inconsistent biological results in cell-based assays, potentially masked by DMSO's off-target effects.

Solution:

  • Use Ultra-Low Concentrations: The study cited shows that even concentrations as low as 0.0008% to 0.004% v/v DMSO have measurable biological effects [3]. Use the lowest concentration possible that maintains this compound's solubility in your final assay medium.
  • Match DMSO Controls Precisely: For every experiment, include a vehicle control that contains the exact same concentration of DMSO as your test wells. This is non-negotiable for accurate data interpretation.
  • Validate Your Assay System: The effect of DMSO is highly dependent on the cell line and exposure time [3]. It is crucial to empirically determine the impact of your chosen DMSO concentration on your specific model system under standard assay conditions.

This compound & CaMKII Signaling Context

This compound is an inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), with IC₅₀ values of approximately 1 µM for CaMKIIα and 30 µM for CaMKIIγ [1] [2]. CaMKII is a ubiquitous mediator of cellular Ca²⁺ signals and functions as a holoenzyme composed of twelve subunits [5]. Its activity is critical in cardiac and neuronal tissues, and its dysregulation is linked to various diseases [5]. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.

G Ca2 Ca²⁺ Influx Ca_CaM Ca²⁺/CaM Complex Ca2->Ca_CaM CaM Calmodulin (CaM) CaM->Ca_CaM CaMKII_active CaMKII (Active State) Ca_CaM->CaMKII_active Activation CaMKII_inactive CaMKII (Inactive State) CaMKII_inactive->CaMKII_active Substrate Downstream Substrates CaMKII_active->Substrate Phosphorylation CellularResponse Cellular Response (e.g., Gene Expression) Substrate->CellularResponse This compound This compound (Inhibitor) This compound->CaMKII_active Inhibits

Experimental Workflow for Solubility & Assay Setup

To ensure reliable results, follow a logical workflow from stock solution preparation to final assay interpretation, as outlined below.

G Start Start: Prepare 125 mg/mL Stock in DMSO Step1 Validate Solubility (e.g., via NMR) Start->Step1 Step2 Dilute for Working Solution Step1->Step2 Step3 Add to Assay Medium (Note: Final DMSO Concentration) Step2->Step3 Step4 Include Matched DMSO Vehicle Control Step3->Step4 Step5 Run Experiment & Analyze Data Step4->Step5

References

Rimacalib stability testing storage conditions -80°C

Author: Smolecule Technical Support Team. Date: February 2026

Rimacalib Storage & Handling Specifications

The table below summarizes the key storage and handling information for this compound as provided by the supplier [1].

Specification Details
Product Name This compound (SMP-114) [1]
Molecular Formula C₂₂H₂₃FN₄O₂ [1] [2]
Form Supplied Solid Powder [1]
Purity ≥98% [1]
Recommended Long-Term Storage -20°C, dry, and dark for up to 1 year [1]
Solubility 125 mg/mL in DMSO (316.90 mM) [1]
Stock Solution Storage 0 - 4°C for 1 month [1]

Experimental Handling & Stability Guidance

For reliable experimental results, please adhere to the following protocols for handling and troubleshooting this compound.

Sample Preparation & Storage Workflow

This diagram outlines the core handling procedure based on manufacturer specifications [1]:

G This compound Sample Handling Workflow Start Start Storage Store solid powder at -20°C (dark & dry) Start->Storage Weigh Weigh powder at room temperature Storage->Weigh Dissolve Dissolve in DMSO to 125 mg/mL stock Weigh->Dissolve StoreStock Store stock solution at 0-4°C Dissolve->StoreStock Use Use within 1 month StoreStock->Use End Ready for Experiment Use->End

Troubleshooting Common Stability Issues

If you encounter problems, consider these potential causes and solutions:

Issue Potential Cause Recommended Action
Unexpectedly low activity Stock solution degradation. Confirm stock solution is not older than 1 month [1]. Prepare fresh aliquots more frequently.
Precipitation in assay buffer Solubility limit exceeded upon dilution from DMSO stock. Ensure final DMSO concentration is compatible with assay. Perform serial dilution or use a solubilizing agent.
Variable results between experiments Inconsistent handling leading to freeze-thaw cycles or water absorption. Store powder desiccated at consistent -20°C [1]. Aliquot stock solution to avoid repeated freeze-thaw.

FAQ on Storage Conditions

Q1: Can this compound be stored at -80°C for long-term stability? While the supplier's specified condition is -20°C [1], storing highly sensitive biological materials at -80°C is a common practice in pharmaceuticals for long-term stability, particularly for labile compounds [3]. However, the impact of -80°C storage on this compound's chemical integrity has not been explicitly studied in the available literature. If you choose to store it at -80°C, it is crucial to:

  • Validate Stability: Perform analytical tests (e.g., HPLC) to confirm the compound's integrity after storage at -80°C and upon thawing.
  • Prevent Freeze-Thaw Cycles: Create single-use aliquots to avoid repeated freezing and thawing, which can degrade the compound.

Q2: What is the basis for the current storage recommendation? The recommended -20°C storage for the solid powder is standard for many small molecule inhibitors to maintain chemical stability over a 12-month period [1]. The limited 1-month shelf life for the stock solution at 0-4°C suggests the compound is more stable in a dry, solid form and may degrade in solution [1].

Q3: How should I handle this compound for in vitro experiments? Always work with the solid powder at room temperature to minimize moisture absorption. Gently vortex and sonicate the stock solution to ensure it is fully dissolved and homogeneous before use [1].

References

Rimacalib experimental variability reduction techniques

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Center

The following FAQs and guides are built around general best practices for pharmacological research, which you can adapt once you find the specific details about rimacalib.

Frequently Asked Questions (FAQs)

Q1: How can I improve the consistency of my this compound dose-response experiments? A: Inconsistent results often stem from biological and technical variability.

  • Biological Replicates: Use a sufficient number of independent biological replicates (e.g., cells from different passages, tissues from different animals) to account for natural biological variation.
  • Technical Replicates: Perform multiple technical replicates (e.g., running the same sample multiple times) to ensure your assay precision is high.
  • Positive and Negative Controls: Always include a well-characterized positive control (a known activator/inhibitor) and a vehicle control (e.g., DMSO) in every experiment to validate the assay's performance [1].

Q2: My cell-based assays show high variability. What strategies can I use? A: High cell-based assay variability can be managed through careful experimental design.

  • Blocking: If you run your experiment over several days or using different equipment, use a "blocking" design. This means testing all your experimental conditions (e.g., all drug concentrations) within each day or on each piece of equipment. This isolates the variability due to the "day" or "instrument" and allows you to better see the true effect of the drug [1].
  • Stratification & Randomization: When plating cells, ensure they are well-mixed and randomly assigned to treatment groups to avoid confounding effects from, for example, edge effects in the cell culture plate.

Q3: What is the best way to prepare and store this compound stock solutions to ensure stability? A: While specific data for this compound is needed, general principles for small molecule drugs apply.

  • Solvent: Most small molecules are dissolved in DMSO. Use a high-grade, anhydrous DMSO to prevent water absorption.
  • Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your biological system (typically keeping final DMSO <0.1%).
  • Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Keep a log to track the age of each aliquot.
Experimental Variability Reduction Techniques

The table below summarizes core techniques to reduce experimental variability, which are applicable to characterizing a new drug like this compound.

Technique Purpose Methodology Key Consideration
Blocking Controls for known nuisance factors (e.g., day, operator, instrument) [1]. Group experimental units into homogeneous blocks; all treatments are tested within each block. Avoids confounding block effects with treatment effects.
Stratification Ensures balanced representation of subpopulations (e.g., cell passage, animal litter) [1]. Divide sample into strata based on a key characteristic; randomize treatments within each stratum. Improves precision and generalizability of results.
Fractional Factorial Design Efficiently screens many factors with a reduced number of experimental runs [1]. Use a fraction (e.g., 1/2, 1/4) of the runs required for a full factorial design. May confound (alias) some interaction effects; choose resolution carefully.
Regression Adjustment (ANCOVA) Statistically controls for the effect of a continuous nuisance variable during analysis [1]. Include a measured covariate (e.g., baseline activity, cell confluency) in the statistical model. Assumes a linear relationship between the covariate and the outcome.

Visualizing a Workflow for Reliable Assay Development

The following diagram outlines a general workflow for developing a robust assay to test a new drug, incorporating the variability reduction techniques discussed. You can adapt this for this compound once its specific properties are known.

Title: Drug Assay Development and Validation Workflow

A Define Assay Objective B Identify Key Factors & Potential Variability Sources A->B C Design Experiment (Apply Blocking & Stratification) B->C D Execute with Controls & Replicates C->D E Analyze Data (Apply ANCOVA if needed) D->E F Iterate & Optimize Protocol E->F F->C If needed

References

Rimacalib CaMKII inhibition specificity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

CaMKII Inhibitor Technical Support Center

Q1: What is the primary challenge in developing specific CaMKII inhibitors like Rimacalib?

The main challenge lies in achieving isoform and splice-variant selectivity. CaMKII has four highly similar isoforms (α, β, γ, δ) and over 28 splice variants. Their catalytic domains are nearly identical, making it difficult to design drugs that target one specific isoform without affecting others, each of which may have distinct physiological and pathological roles [1] [2]. Furthermore, CaMKII has multiple activation modes via post-translational modifications, adding to the complexity of its inhibition [2].

Q2: What are the key structural features of CaMKII that are targeted for inhibition?

CaMKII inhibitors generally target one of three key structural regions of the kinase. The table below summarizes these targets and the mechanism of corresponding inhibitors.

Target Site Mechanism of Action Example Inhibitors Pros/Cons

| ATP-binding Site | Competes with ATP, blocking kinase activity. | KN-93, KN-62 [3] | Pros: Classic, well-understood approach. Cons: Often lacks specificity due to conserved ATP-binding site across many kinases. | | Calmodulin (CaM) Binding Site | Prevents the activator Ca²⁺/Calmodulin from binding. | KN-93, KN-62 [3] | Pros: Can be more specific to CaMKII. Cons: May not inhibit the autonomously active (autophosphorylated) form of the kinase. | | Substrate/Docking Sites | Blocks access to specific substrate binding pockets (e.g., Docking Site B/C). | CaMKIINtide [3] | Pros: High potential for specificity; can target particular CaMKII functions. Cons: Peptide-based inhibitors often have poor drug-like properties (e.g., low stability, cell permeability). |

Q3: What is the current status and known mechanism of this compound (SMP-114)?

This compound is an investigational small molecule that has been studied in clinical trials for Rheumatoid Arthritis [4]. According to the DrugBank database, it is documented as a CaMKII inhibitor, with the CaMKIIγ subunit listed as a protein target [4]. This suggests its mechanism of action is likely related to the inhibition of this specific isoform.

However, critical details that are essential for troubleshooting experiments are not available in the public domain:

  • Specific molecular target site: It is not specified whether this compound binds to the ATP-pocket, the CaM-binding site, or another region.
  • Inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50): No quantitative potency data against different CaMKII isoforms was found.
  • Selectivity profile: Its specificity for CaMKIIγ over the α, β, and δ isoforms, or over other unrelated kinases, is unknown.
  • Detailed experimental protocols: Step-by-step methodologies for assessing its activity or specificity are not published in the searched sources.

Proposed Experimental Workflow for Profiling Inhibitors

Since detailed protocols for this compound are unavailable, the following workflow outlines key experiments to characterize any CaMKII inhibitor, which you can adapt for your research. The diagram below visualizes this multi-stage process.

G Start Start: Inhibitor Profiling Step1 In Vitro Kinase Assay Start->Step1 Step2 Cellular Assay Step1->Step2 K1 Measure IC₅₀ Step1->K1 determines potency Step3 Isoform Selectivity Screen Step2->Step3 C1 Phospho-Substrate Western Blot Step2->C1 confirms cell activity Step4 Functional Assays Step3->Step4 S1 Test against CaMKII α, β, γ, δ Step3->S1 establishes specificity End Data Integration & Analysis Step4->End

Phase 1: In Vitro Kinase Assay

  • Objective: Determine the baseline potency of the inhibitor.
  • Methodology: Use a recombinant CaMKIIγ protein (or other isoforms) in a kinase assay with a known substrate (e.g., Syntide-2 or a peptide from a natural substrate like GluA1). The reaction includes [γ-³²P]ATP or ATP with a coupled enzyme system for detection.
  • Key Output: Generate a dose-response curve to calculate the IC₅₀ value (the half-maximal inhibitory concentration). This quantifies the compound's potency [3].

Phase 2: Cellular Assay

  • Objective: Confirm that the inhibitor is cell-permeable and active in a more complex biological environment.
  • Methodology: Treat relevant cell lines (e.g., cardiomyocytes for CaMKIIδ, neuronal cells for CaMKIIα/β) with the inhibitor. Measure the phosphorylation level of a direct CaMKII substrate (e.g., phospho-HDAC4 for CaMKIIδ, phospho-GluA1 at Ser831 for CaMKIIα) via Western blot.
  • Key Output: Verification of target engagement and a cellular IC₅₀.

Phase 3: Isoform and Kinase Selectivity Screen

  • Objective: Establish the inhibitor's specificity profile.
  • Methodology:
    • Isoform Selectivity: Test the inhibitor against all four recombinant CaMKII isoforms (α, β, γ, δ) in parallel kinase assays under identical conditions.
    • Kinase Panel Selectivity: Screen the inhibitor against a panel of other human kinases (e.g., 50-100 kinases) to identify off-target effects. Services for this are available commercially.
  • Key Output: A selectivity score, identifying which isoforms are inhibited and potential off-target kinases.

Phase 4: Functional Phenotypic Assays

  • Objective: Link inhibitor activity to a relevant biological outcome.
  • Methodology: This is disease-context dependent.
    • Cardiovascular: Measure the effect on cardiomyocyte apoptosis or arrhythmic events in isolated cells or tissues.
    • Neuronal: Investigate the impact on synaptic strength, long-term potentiation (LTP) in hippocampal slices, or dendritic spine morphology [1] [5].
  • Key Output: Correlate biochemical inhibition with a functional, pathological phenotype.

Critical Troubleshooting Guide

Issue: Lack of inhibition in cellular assays despite high in vitro potency.

  • Potential Cause: Poor cell permeability or rapid efflux of the compound.
  • Solution:
    • Assess Uptake: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure intracellular concentration of the inhibitor.
    • Use a Positive Control: Employ a known cell-permeable CaMKII inhibitor (e.g., KN-93) in parallel to ensure your assay is functioning correctly.
    • Chemical Modification: Consider prodrug strategies to improve permeability.

Issue: Observed off-target or toxic effects.

  • Potential Cause: Inhibition of other kinases or non-kinase targets due to low specificity.
  • Solution:
    • Wider Selectivity Screening: Conduct a broader kinase panel screen to identify the source of off-target effects.
    • Genetic Validation: Use siRNA or CRISPR to knock down CaMKII. If the phenotype is not replicated by genetic inhibition, the compound's effect is likely off-target.
    • Counter-Screening: Test the inhibitor in cells lacking CaMKII (if possible) to see if the effect persists.

Issue: Inconsistent results between experimental replicates or models.

  • Potential Cause: Variable expression levels of CaMKII isoforms or splice variants in different cell types or tissues.
  • Solution:
    • Characterize Your Model: Use qPCR and Western blot to baseline the expression profile of all CaMKII isoforms in your experimental system [1].
    • Standardize Assay Conditions: Ensure consistent passage number, serum concentration, and cell confluency, as cellular stress can alter CaMKII expression and activation.

References

Rimacalib cytotoxicity assessment and mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Cytotoxicity and Mitigation

The core strategy for mitigating chemotherapy-induced myelosuppression is to transiently protect healthy cells without shielding cancer cells from treatment.

  • Mechanism of Cytotoxicity (Chemotherapy): Cytotoxic chemotherapeutics damage rapidly dividing cells, including both cancer cells and healthy hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. This leads to myelosuppression, characterized by dangerously low levels of white blood cells (neutropenia), red blood cells (anaemia), and platelets (thrombocytopenia) [1] [2].
  • Mechanism of Mitigation (Trilaciclib): Trilaciclib is an intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. It induces a temporary and reversible arrest of HSPCs in the G1 phase of the cell cycle. By pausing the cell cycle, it prevents these cells from entering the S-phase, where they are most vulnerable to DNA damage by chemotherapy. This "hiding" mechanism protects the bone marrow, reducing the incidence and severity of myelosuppression. Since many cancer cells (like those in small cell lung cancer) have non-functional RB pathways, trilaciclib does not interfere with the chemotherapy's anti-tumor efficacy [3] [1] [2].

The table below summarizes the key data on trilaciclib's application for cytotoxicity mitigation:

Aspect Details
Approved Drug Name Trilaciclib (brand name: Cosela) [3]
Drug Class Cyclin-dependent kinase 4/6 (CDK4/6) inhibitor [3]
Primary Indication Myeloprotection in extensive-stage small cell lung cancer (ES-SCLC) receiving platinum/etoposide or topotecan regimens [3]
Mechanism of Myeloprotection Reversible G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) [1]
Key Clinical Benefits Reduces incidence/duration of severe neutropenia; lowers need for granulocyte colony-stimulating factors (G-CSF), red blood cell transfusions, and erythropoiesis-stimulating agents [1]
Recommended Dosage 240 mg/m² intravenous infusion [1]
Administration Timing Within 4 hours prior of chemotherapy on each day chemotherapy is administered [3]

Experimental Protocols for Assessment

For your troubleshooting guides, you can adapt these core experimental methodologies used to assess the effects of a cytoprotective agent like trilaciclib.

1. Protocol: In Vitro Assessment of Cellular Viability and Proliferation

This method is used to determine the direct impact of a drug on cell health and growth.

  • Objective: To assess the effect of a drug on cellular viability and proliferation over time and across different concentrations.
  • Key Reagents: Cell line of interest (e.g., a cancer cell line or a normal cell line), the drug (e.g., trilaciclib), cytotoxic chemotherapeutic agent (e.g., etoposide, topotecan), MTT reagent or similar (e.g., AlamarBlue, SYTOX Green), cell culture media and supplements [4] [5].
  • Procedure:
    • Seed cells in a 96-well plate at a standardized density (e.g., 5,000-50,000 cells/well depending on growth rate).
    • Pre-treat cells with the cytoprotective agent (e.g., trilaciclib) for a set time (e.g., 2-24 hours) before adding the chemotherapeutic agent.
    • Expose cells to a range of concentrations of the chemotherapeutic agent for a defined period (e.g., 2, 4, and 6 days). Include control wells with no drugs and wells with each drug individually.
    • Add MTT reagent and incubate to allow metabolically active cells to convert it into a colored formazan product.
    • Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
    • Calculate cell survival rate as a percentage of the control group [4].
  • Troubleshooting: Low signal can be due to incorrect cell seeding density. Optimization is required for each cell line. Ensure drug solutions are prepared fresh and at correct stock concentrations.

2. Protocol: In Vivo Assessment of Myeloprotection

This describes the general framework of clinical trials used to validate myeloprotection in humans.

  • Objective: To evaluate the ability of a drug to reduce chemotherapy-induced myelosuppression in patients.
  • Key Parameters: Absolute neutrophil count (ANC), platelet count, hemoglobin levels, incidence of severe neutropenia, requirement for supportive care (G-CSFs, transfusions) [1].
  • Procedure:
    • Study Design: Randomized, double-blind, placebo-controlled trials.
    • Patient Population: Patients with cancers undergoing myelosuppressive chemotherapy (e.g., extensive-stage small cell lung cancer).
    • Intervention: Administer the cytoprotective agent (e.g., trilaciclib at 240 mg/m²) or a placebo via IV infusion within 4 hours before each chemotherapy session.
    • Monitoring: Collect blood samples regularly throughout treatment cycles to monitor ANC, platelets, and hemoglobin.
    • Endpoint Analysis: Compare the incidence and duration of severe neutropenia (ANC < 0.5 x 10⁹/L), rates of grade 3/4 thrombocytopenia and anemia, and the use of rescue medications between the treatment and placebo groups [1].

Pathway and Workflow Visualizations

The following diagrams illustrate the logical relationships and workflows described in the protocols above.

G cluster_normal Without Trilaciclib cluster_trilaciclib With Trilaciclib Chemo Chemotherapy HSPC HSPC in G1 Phase Chemo->HSPC SPhase Enters S Phase HSPC->SPhase Damage DNA Damage & Cell Death SPhase->Damage Arrest G1 Arrest Protected Protected HSPC Arrest->Protected Trilaciclib Trilaciclib Trilaciclib->Arrest  Inhibits CDK4/6

Diagram: Mechanism of Myeloprotection by CDK4/6 Inhibition. This illustrates how trilaciclib protects hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage by inducing a temporary G1 arrest.

G Start Seed cells in multi-well plate PreTreat Pre-treat with cytoprotective agent Start->PreTreat AddChemo Add chemotherapeutic agent across a dose range PreTreat->AddChemo Incubate Incubate for defined period AddChemo->Incubate Assay Add viability assay reagent (e.g., MTT) Incubate->Assay Measure Measure absorbance with microplate reader Assay->Measure Analyze Analyze data: Calculate % cell survival Measure->Analyze

Diagram: In Vitro Viability Assay Workflow. This flowchart outlines the key steps for performing a cell viability assay to assess drug cytotoxicity and cytoprotection.

Frequently Asked Questions

Q1: Could a cytoprotective agent like trilaciclib also protect the tumor cells, reducing the efficacy of chemotherapy? A1: This is a critical consideration. Trilaciclib's protection is effective primarily in RB-competent cells, like healthy HSPCs. Many aggressive tumors, such as small cell lung cancer, have inactive RB pathways. In these cases, the cancer cells are unresponsive to CDK4/6 inhibition, so trilaciclib does not protect them from chemotherapy, preserving the anti-tumor effect [1] [2].

Q2: What are the common adverse effects associated with trilaciclib itself? A2: In clinical trials, trilaciclib was generally well-tolerated. The most common adverse effects attributed to it were fatigue, nausea, and injection site reactions. Importantly, it did not add significant toxicity to the underlying chemotherapy regimen [1].

Q3: My in vitro viability assay shows high variability between replicates. What could be the cause? A3: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure cells are thoroughly resuspended before seeding each well.
  • Edge Effect: The outer wells of a plate can evaporate faster, causing uneven conditions. Consider using a plate seal and only using inner wells for critical assays.
  • Drug Preparation: Ensure drugs are properly diluted and mixed to achieve accurate and consistent concentrations across wells [6].

References

Rimacalib batch-to-batch consistency verification

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are some common questions and issues related to batch consistency, along with generalized troubleshooting advice.

Q1: Why is batch-to-batch consistency critical for my research on Rimacalib? Batch-to-batch consistency ensures that the biological activity and chemical properties of your compound are identical across different production runs. Inconsistencies can lead to irreproducible results, wasting time and resources. One study on a marketed drug product found that different manufacturing batches failed bioequivalence statistical tests, demonstrating that batch-to-batch variability can be large enough to confound research outcomes [1].

Q2: What are the key quality attributes I should verify for a small molecule like this compound? For any research compound, you should verify a core set of quality attributes. The table below summarizes these key metrics and the standard techniques used to assess them.

Quality Attribute Description Common Verification Methods
Identity Confirms the molecular structure is correct. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) [2]
Purity Percentage of the desired compound versus impurities. High-Performance Liquid Chromatography (HPLC) [2] [3]
Potency/Content The amount of active compound present; its biological strength. Bioassays, Amino Acid Analysis [2]
Physicochemical Properties Traits like solubility and stability. Solubility tests, accelerated stability studies [2]

Q3: My experimental results are inconsistent. How do I troubleshoot if the issue is with a new batch of this compound?

  • Step 1: Re-test the Old Batch: If possible, repeat your key experiment using a confirmed, reliable old batch of the compound alongside the new one. This direct comparison can isolate the variable.
  • Step 2: Verify Quality Metrics: Perform analytical tests (e.g., HPLC, MS) on both the old and new batches to compare their purity and identity. Look for any new impurity peaks or shifts in the chromatogram [2].
  • Step 3: Check Storage and Handling: Ensure both batches were stored and reconstituted identically. Factors like temperature fluctuations, freeze-thaw cycles, or light exposure can degrade a compound and cause variability [3].
  • Step 4: Consider Independent Testing: For an unbiased assessment, send samples of both batches to a third-party laboratory for analysis. Independent verification can detect issues that might be missed by in-house checks [2].

Q4: What is the difference between batch testing and single-sample testing?

  • Batch Testing: Involves a comprehensive set of tests performed on one or multiple vials from a single production lot to ensure the entire batch meets specifications. This provides a higher level of confidence in the consistency of the entire lot [2].
  • Single-Sample Testing: Refers to a one-time analysis of a single vial, which may not be representative of the entire batch if there is any inhomogeneity [2].

Experimental Verification Workflow

The following diagram outlines a generalized workflow for verifying the consistency between two batches of a compound. You can use this as a template for this compound.

Start Start: Suspected Batch Inconsistency A Retain samples from both old and new batches Start->A B Perform Analytical Testing (HPLC, Mass Spectrometry) A->B C Compare Purity & Identity Profiles B->C D Profiles Match C->D Yes E Profiles Do Not Match C->E No F Proceed with Biological Assay to Verify Functional Potency D->F G Investigate Source of Variation: Synthesis, Purification, Storage E->G H Biological Results Consistent? F->H G->F I Batch Consistency Verified H->I Yes J Flag Batch & Contact Supplier H->J No

Analytical Techniques & Methodology

The diagram below details the core analytical workflow for assessing a compound's key quality attributes, which forms the basis of the verification process.

Sample Peptide/Batch Sample MS Mass Spectrometry (MS) Sample->MS HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Bioassay Functional Bioassay Sample->Bioassay Result1 Confirm Identity (Molecular Weight) MS->Result1 Result2 Determine Purity (% Main Peak) HPLC->Result2 Result3 Verify Potency (Biological Activity) Bioassay->Result3

Here are typical experimental protocols for the key techniques illustrated above:

  • High-Performance Liquid Chromatography (HPLC) for Purity Analysis

    • Principle: Separates components in a mixture based on their interaction with a stationary phase and a mobile phase.
    • Procedure:
      • Sample Preparation: Dissolve the compound in a suitable solvent at a defined concentration (e.g., 1 mg/mL).
      • Column Selection: Use a reversed-phase C18 column.
      • Mobile Phase: A common gradient is water (with 0.1% Trifluoroacetic acid) and acetonitrile (with 0.1% Trifluoroacetic acid).
      • Detection: Use a UV detector, often at 214 nm or 280 nm.
      • Data Analysis: The purity is calculated as the percentage of the total peak area represented by the main peak corresponding to the target compound [2].
  • Mass Spectrometry (MS) for Identity Confirmation

    • Principle: Determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
    • Procedure:
      • Ionization: Introduce the sample via an ionization source (e.g., Electrospray Ionization - ESI).
      • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight - TOF).
      • Data Interpretation: The observed molecular ion peak ([M+H]+) should match the theoretical molecular weight of the expected compound within a small margin of error (e.g., ± 0.5 Da) [2].

A Note on Advanced Strategies

For long-term projects, adopting a data-centric approach can be highly effective. This involves systematically recording data from every batch's quality control checks. Analyzing this data over time helps identify trends and proactively manage variability throughout the research and development lifecycle [4].

References

A Framework for Evaluating Alternative Administration Routes

Author: Smolecule Technical Support Team. Date: February 2026

The process for evaluating alternative routes is systematic and relies heavily on Population Pharmacokinetic (popPK) modeling and model-informed precision dosing (MIPD) to understand how a drug behaves in the body when the administration method changes [1] [2].

The workflow below outlines the key stages of this evaluation.

G Start Start: Need for Alternative Route DataCollection Data Collection & TDM Start->DataCollection ModelDevelopment PopPK Model Development DataCollection->ModelDevelopment Non-linear mixed-effects modeling Simulation Dosing Scenario Simulation ModelDevelopment->Simulation Monte Carlo Simulation Evaluation Protocol & Dosing Evaluation Simulation->Evaluation PK/PD Target Attainment Analysis ClinicalDecision Clinical Dosing Decision Evaluation->ClinicalDecision e.g., New Route, Loading Dose, CI p1 p2

Comparison of Potential Administration Routes

Based on general drug development research, here is a comparison of routes that are often evaluated as alternatives to oral delivery. The suitability of each for Rimacalib would depend entirely on its specific chemical properties.

Route Key PK Considerations Common Challenges Example Experimental Metrics
Subcutaneous (SC) [3] [4] Slower absorption; bioavailability may be <100% (e.g., 74.6% for one drug) [4]; long half-life possible [4]. Injection site reactions; volume limitation; potential for erratic absorption. Bioavailability (%) vs IV, Cmax, Tmax, absorption rate constant.
Intravenous (IV) [3] 100% bioavailability; immediate onset; bypasses first-pass metabolism. Requires medical supervision; higher risk of acute adverse events; not suitable for all settings. Volume of Distribution (Vd), Clearance (CL), steady-state concentration.
Rectal [3] [5] Rapid absorption via vascularized mucosa; partially bypasses first-pass metabolism. Patient acceptance and privacy; variable retention; can be invasive; not suitable for all drugs. Absorption rate, extent of first-pass metabolism bypass, Tmax.
Transdermal [3] [6] Slow, sustained delivery; constant drug levels; bypasses first-pass metabolism. Limited to potent, low-dose drugs; skin irritation; variable absorption based on skin type. Permeation rate, steady-state flux, skin irritation score.
Inhaled/Nasal [3] Rapid absorption across respiratory epithelium; large surface area; bypasses first-pass metabolism. Requires specific particle size (1-10 µm); dependent on patient's respiratory physiology. Particle size distribution, lung deposition fraction, Tmax.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments, based on the studies found in the search results.

Protocol for a Subcutaneous Bioavailability and PK Study [4]

This is based on a Phase 1 trial of a monoclonal antibody.

  • Objective: To evaluate the absolute bioavailability and pharmacokinetic profile of a drug administered subcutaneously compared to intravenous administration.
  • Design: Single-center, randomized, open-label, parallel-group, single-dose study.
  • Participants: Healthy participants or specific patient population (e.g., n=37 in a referenced study).
  • Interventions:
    • Group 1: Single SC dose (e.g., 600 mg).
    • Group 2: Single IV dose (e.g., 50 mg/kg).
  • Pharmacokinetic Sampling:
    • Collect serial blood samples pre-dose and at multiple time points post-dose (e.g., hours, days, and weeks, as the half-life can be long [4]).
    • The schedule should adequately characterize the absorption (for SC) and elimination phases.
  • Bioanalysis: Measure serum drug concentrations using a validated method (e.g., enzyme immunoassay [2]).
  • Data Analysis:
    • Use non-compartmental analysis to estimate PK parameters: Cmax, Tmax, AUC0-t, AUC0-∞, t1/2.
    • Calculate absolute bioavailability (F) as: F = (AUCSC / DoseSC) / (AUCIV / DoseIV) * 100.
Protocol for PopPK Model Development & Dosing Optimization [1] [2]

This methodology is used to understand variability and optimize dosing for a new route.

  • Objective: To develop a popPK model that identifies factors (covariates) influencing drug PK and to simulate optimized dosing regimens for a new administration route.
  • Data: Use rich or sparse drug concentration-time data from clinical trials, often gathered through Therapeutic Drug Monitoring (TDM) [1] [2].
  • Software: Non-linear mixed-effects modeling software (e.g., NONMEM, Monolix).
  • Modeling Steps:
    • Base Model Development: Identify the structural PK model (e.g., one- or two-compartment) and quantify between-subject variability.
    • Covariate Model Building: Test patient-specific factors like age, weight, organ function, or disease status as potential explanations for PK variability. Age was a key covariate for Linezolid clearance [1].
    • Model Validation: Evaluate the final model using diagnostic plots, bootstrap, or visual predictive checks.
  • Dosing Optimization:
    • Use the final model to perform Monte Carlo Simulations [1] for various dosing scenarios (e.g., different doses, intervals, or continuous infusion).
    • Compare scenarios based on the probability of achieving a predefined PK/PD target (e.g., time above MIC).
    • Propose an optimized dosing regimen, potentially presented as a nomogram [1].

Frequently Asked Questions (FAQs)

Q1: What is the strongest justification for developing a subcutaneous formulation of an oral drug? The primary justifications are patient convenience and compliance, which allows for at-home administration, and its applicability in patients who cannot take oral medications due to nausea, dysphagia, or altered mental status [3] [7]. It also provides a practical alternative to more invasive IV routes.

Q2: How critical is patient age when modeling pharmacokinetics for a new route? Very critical. Recent studies have identified age as a highly predictive covariate for key PK parameters like drug clearance. For example, a popPK model for Linezolid used patient age to individualize dosing and improve target attainment [1]. This must be investigated during model development.

Q3: Our drug has high first-pass metabolism. Which alternative routes should we prioritize? Prioritize routes that bypass pre-systemic metabolism in the liver. These include sublingual/buccal, rectal, intravenous, subcutaneous, inhaled, and transdermal routes [3]. These routes allow a greater fraction of the administered dose to reach the systemic circulation unchanged.

References

Rimacalib experimental artifact identification and resolution

Author: Smolecule Technical Support Team. Date: February 2026

Rimacalib: Core Drug Profile

The table below summarizes the key pharmacological data for this compound available from current sources.

Property Detail
Generic Name This compound [1]
DrugBank Accession Number DB12571 [1]
Modality Small Molecule [1]
Status Investigational [1]
Primary Target Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) [2]
IC₅₀ for CaMKIIα ~1 μM [2]
IC₅₀ for CaMKIIγ ~30 μM [2]
Chemical Formula C₂₂H₂₃FN₄O₂ [1]
Molecular Weight 394.45 g/mol [1]
CAS Number 215174-50-8 [1] [2]
Aliases SMP-114 [1] [2]
Solubility (DMSO) 125 mg/mL (316.90 mM); sonication is recommended [2]

CaMKII Signaling and this compound's Mechanism

To help visualize the cellular context of this compound's action, the following diagram outlines the CaMKII signaling pathway and the points where this compound acts as an inhibitor.

G Ca2_Influx Ca²⁺ Influx CaM Calmodulin (CaM) Ca2_Influx->CaM Ca2_CaM_Complex Ca²⁺/CaM Complex CaM->Ca2_CaM_Complex Binds Ca²⁺ CaMKII_Inactive CaMKII (Inactive State) Ca2_CaM_Complex->CaMKII_Inactive Binds & Activates CaMKII_Active CaMKII (Active State) CaMKII_Inactive->CaMKII_Active Downstream_Events Downstream Events (e.g., Altered Ca²⁺ Handling) CaMKII_Active->Downstream_Events Phosphorylates Substrates This compound This compound (Inhibitor) This compound->CaMKII_Active Inhibits Arrhythmia_Remodeling Potential Pro-Arrhythmic & Remodeling Effects Downstream_Events->Arrhythmia_Remodeling

This diagram illustrates the central role of CaMKII and how this compound is intended to interrupt this pathway. The CaMKII activation cycle involves:

  • A rise in intracellular calcium (Ca²⁺) leads to the formation of a Ca²⁺/Calmodulin (CaM) complex [3].
  • This complex binds to and activates CaMKII, causing a structural shift that displaces the autoinhibitory domain from the catalytic site [3].
  • Once active, CaMKII phosphorylates various downstream targets involved in critical processes like calcium handling (e.g., RyR2 channels, PLB) and gene transcription [4] [3].
  • Under pathological stress, overactive CaMKII can drive cellular events that promote arrhythmias and structural remodeling of the heart [4] [3].
  • This compound's Point of Intervention: It acts as an ATP-competitive inhibitor, binding to the catalytic site of activated CaMKII to block its kinase activity and thus its downstream effects [2] [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic area of investigation for this compound? this compound has been studied in clinical trials for the treatment of Rheumatoid Arthritis (RA) [1]. Preclinical research also strongly suggests its potential application in cardiac arrhythmias, particularly atrial fibrillation (AF), due to its role in inhibiting CaMKII, a key driver of arrhythmogenic events [4] [3].

Q2: What are the recommended storage and handling conditions for this compound?

  • Powder: Store at -20°C for 3 years [2].
  • Solution in DMSO: Store at -80°C for 1 year [2].
  • Always ship the powder with blue ice, and note that solutions may be shipped at ambient temperature [2].

Q3: Why is CaMKII a significant therapeutic target? CaMKII is a "turbocharged" kinase that becomes persistently active under cardiac stress (e.g., from rapid heart rates, oxidative stress). This sustained activity promotes abnormal calcium leak from the sarcoplasmic reticulum (via RyR2 channels) and electrical/structural remodeling in the heart, creating a substrate for arrhythmias like AF and heart failure [4] [3].

Troubleshooting Guide: Common Experimental Challenges

Problem Potential Cause Suggested Resolution
Low Bioactivity / High IC₅₀ Inhibitor specificity; Cell-type specific CaMKII isoform expression (δ vs. γ). Verify expression of target CaMKII isoforms in your model. Titrate concentration, noting different IC₅₀ for α (~1μM) vs. γ (~30μM) [2].
Poor Solubility / Precipitation Improper reconstitution of DMSO stock solution. Use pure, anhydrous DMSO. Sonicate the solution to ensure full dissolution at 125 mg/mL [2].
High Variability in Cellular Assays Inconsistent cell model (passage number, confluency); Off-target effects on related kinases. Standardize cell culture conditions. Include relevant control inhibitors to assess specificity beyond CaMKII.

Key Recommendations for Experimental Design

  • Confirm the Mechanism: In your specific experimental model, use techniques like Western blotting to confirm that this compound is effectively reducing the phosphorylation of known CaMKII substrates (e.g., RyR2, PLB).
  • Context is Key: The effects of CaMKII inhibition can vary significantly between disease models (e.g., paroxysmal vs. chronic AF). Carefully consider the physiological context when interpreting results [4].
  • Source with Care: As an investigational compound, ensure you procure this compound from a reputable supplier that provides comprehensive analytical data for verification.

References

Rimacalib vs other CaMKII inhibitors efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

CaMKII Inhibitors at a Glance

The table below summarizes key information on several CaMKII inhibitors based on the available search results.

Inhibitor Name Reported IC₅₀ / Potency Key Mechanism of Action Primary Research Context Key Limitations / Notes
Rimacalib (SMP-114) ~1 µM (CaMKIIα); ~30 µM (CaMKIIγ) [1]. ATP-competitive inhibitor [2]. Investigated for rheumatoid arthritis; improved Ca²⁺ handling in cardiomyocytes [2] [1]. No data on direct efficacy comparison; development status appears inactive (trials terminated) [2].
KN-93 N/A in results Competitive with Ca²⁺/calmodulin (CaM) binding; inhibits enzymatic activity and structural GluN2B binding [3] [4]. Widely used as a research tool in cardiac and neuroscience studies [3] [5] [6]. Lacks specificity; its inhibition of structural functions complicates interpretation of results [4].
AS283 Kᵢ ~17-71 nM [4]. ATP-competitive; inhibits enzymatic activity without blocking structural GluN2B binding [4]. Used as a research tool to distinguish enzymatic vs. structural CaMKII functions in neuroscience [4]. High selectivity allows for more precise mechanistic studies.
tatCN21 & AIP N/A in results Binds to the T-site, inhibiting enzymatic activity and structural GluN2B binding [3] [4]. Used as research tools; AIP shown to alleviate myocardial reperfusion injury in models [5]. Similar to KN-93, the dual inhibition limits mechanistic specificity [4].

Experimental Context for Key Compounds

For the data presented to be useful, understanding the experimental context is critical.

  • This compound (SMP-114): The IC₅₀ values were determined through in vitro enzymatic assays. The functional data showing improved Ca²⁺-transient potentiation and cardiomyocyte contractility came from experiments on isolated mouse cardiomyocytes pre-incubated with 10 µM this compound [1].
  • KN-93: This inhibitor's effects are well-documented across numerous cellular and animal models. For instance, its antiarrhythmic effects were observed in studies involving isoproterenol-induced atrial fibrillation models [6].
  • AS283: Its high potency (Kᵢ in nM range) and unique property of sparing GluN2B binding were demonstrated in biochemical assays and neuronal cultures. Its failure to block LTP induction in mouse hippocampal slices was a key finding that challenged the conventional understanding of CaMKII's role in memory [4].
  • AIP (Autocamtide-2-Related Inhibitory Peptide): The cardioprotective effects of AIP have been demonstrated in models of myocardial ischemia-reperfusion injury, where it reduced infarct size and improved functional recovery [5].

Mechanisms of Action in CaMKII Signaling

The following diagram illustrates the different points of intervention for the various classes of CaMKII inhibitors within the CaMKII activation pathway.

camkii_inhibition Ca2_plus Ca²⁺ Influx Ca2_CaM Ca²⁺/CaM Complex Ca2_plus->Ca2_CaM CaM Calmodulin (CaM) CaM->Ca2_CaM CaMKII_active Active CaMKII (Open Conformation) Ca2_CaM->CaMKII_active  Binds Regulatory Segment CaMKII_inactive Inactive CaMKII CaMKII_inactive->CaMKII_active EnzymaticActivity Enzymatic Activity (Phosphorylation of Substrates) CaMKII_active->EnzymaticActivity StructuralRole Structural Role (Binding to GluN2B) CaMKII_active->StructuralRole KN93 KN-93 / KN-62 KN93->Ca2_CaM Competes with PeptideInhib tatCN21 / AIP PeptideInhib->CaMKII_active Blocks T-site (Activity & Structure) ATP_comp AS283 (ATP-competitive) ATP_comp->EnzymaticActivity Blocks Enzymatic Activity Only This compound This compound (ATP-competitive) This compound->EnzymaticActivity Blocks Enzymatic Activity

This diagram clarifies a critical point of differentiation: while inhibitors like KN-93, tatCN21, and AIP disrupt both the enzymatic and structural functions of CaMKII, newer, more selective inhibitors like AS283 (and by mechanistic analogy, This compound) are designed to block only enzymatic activity without interfering with its structural role at the GluN2B site [4]. This distinction is vital for interpreting experimental data and designing future drugs.

A Researcher's Guide to the Data Gaps

The information available must be interpreted with caution due to significant limitations:

  • No Head-to-Head Data: The efficacy data for each compound comes from entirely separate studies, conducted in different laboratories, under different conditions (e.g., different cell types, species, assay protocols). This makes any direct performance ranking unreliable.
  • Incomplete this compound Profile: The data for this compound is sparse. Its development for rheumatoid arthritis was terminated [2], and its effects in cardiac-specific models, especially in direct comparison to other inhibitors, remain largely unexplored.
  • Context is King: The "best" inhibitor is entirely dependent on the research question. KN-93 remains a useful, broad-spectrum tool, while AS283 is superior for studies aiming to dissect structural from enzymatic functions [4].

References

Kinase Selectivity Profiling: Methods and Importance

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and drug development professionals, demonstrating a kinase inhibitor's selectivity is crucial for validating its mechanism of action and understanding potential off-target effects [1].

Major Kinase Profiling Technologies The table below summarizes the primary technologies used for generating kinase selectivity data.

Assay Technology Key Principle Provider Example Typical Panel Size (Wild-type kinases)
Radioactive Filter Binding Measures transfer of a radioactive phosphate group; considered a gold standard for its sensitivity and direct functional readout [1]. Millipore; Reaction Biology ~261 to 348 kinases [1]
Non-Radiometric Mobility Shift Detects a change in the electrophoretic mobility of a phosphorylated substrate [2]. Carna Biosciences ~272 kinases [1]
Competitive Binding (e.g., Ambit) Measures a compound's ability to compete with an immobilized ligand for binding to kinase-phage; assesses binding affinity directly [1]. DiscoverX (Ambit) ~394 kinases [1]
Fluorescence-Based (e.g., Z'-Lyte) Detects substrate phosphorylation via fluorescence changes in a probe peptide due to protease protection [1]. Life Technologies ~293 kinases [1]

Interpreting Profiling Data To objectively compare inhibitors, the field uses quantitative parameters. A recently published approach, "selectivity entropy," is an improved way of expressing selectivity as a single-value parameter, enabling the rank ordering of inhibitors based on their overall promiscuity [1]. Profiling data is often visualized on a kinome tree, where kinases are grouped based on phylogenetic similarity, and the degree of inhibition by a compound is color-coded, providing an immediate visual of its selectivity landscape [3].

Experimental Workflow for Profiling

The following diagram outlines the general workflow for conducting a kinase selectivity study, from assay preparation to data analysis.

compound Kinase Inhibitor (Rimacalib / Comparator) panel Kinase Panel Assay (100-400+ biochemical assays) compound->panel raw_data Raw Inhibition Data (% inhibition at 1 µM) panel->raw_data ic50 IC50 Determination (for primary/hits) raw_data->ic50 analysis Data Analysis & Visualization (Selectivity entropy, kinome tree) ic50->analysis

How to Proceed Without Specific this compound Data

Since the specific data for this compound is not available in the public domain through this search, here are actionable steps you can take to build a comparison guide:

  • Check Scientific Literature and Patents: Conduct a thorough search on platforms like PubMed, Google Scholar, and patent databases using "this compound" and its potential alternative spellings or code numbers.
  • Contact Profiling Service Providers: Reach out to specialized contract research organizations (CROs) like Reaction Biology, DiscoverX, or Carna Biosciences [1]. They may have performed the profiling and can provide the data or offer their services.
  • Consult the Developer: If the compound was developed by a specific university or company, contacting the corresponding research group or the company's business development department is the most direct path to obtaining the data.

References

Rimacalib experimental results validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Rimacalib (SMP-114)

This compound (SMP-114) is a small-molecule, ATP-competitive CaMKII inhibitor that was initially developed for rheumatoid arthritis and has shown promise as an antiarrhythmic agent [1]. Its core therapeutic action is the inhibition of pathological CaMKII activity, which plays a key role in promoting arrhythmias in conditions like heart failure.

The table below summarizes the key available information:

Property Description
Inhibitor Type Small molecule, ATP-competitive [1] [2]
Key Experimental Findings Reduces sarcoplasmic reticulum (SR) Ca²⁺ leak & suppresses spontaneous Ca²⁺ release events (SCaEs) in human atrial and mouse ventricular cardiomyocytes [1]
Proposed Antiarrhythmic Mechanism Targets CaMKII-dependent RyR2 hyperphosphorylation & late INa (late sodium current) [1]
Development Status Preclinical research; results from large animal models are still lacking [1]

Experimental Evidence and Workflow

The primary evidence for this compound's cardiac effects comes from studies on isolated cardiomyocytes [1]. The experimental workflow and mechanism of action can be visualized as follows:

G This compound Experimental Workflow & Mechanism Start Isolated Cardiomyocytes (Human Atrial, Mouse Ventricular) A Induce Pathological Stress (e.g., Heart Failure Conditions) Start->A B Measure Baseline SR Ca²⁺ Leak & SCaEs A->B C Apply this compound B->C D Re-measure SR Ca²⁺ Leak & SCaEs C->D E Observed Outcome: Reduced Leak & Fewer SCaEs D->E F Proposed Molecular Action: Inhibits CaMKII-mediated RyR2 Hyperphosphorylation E->F G Biological Consequence: Suppressed Arrhythmogenic Triggered Activity F->G

Diagram: The experimental workflow involves applying this compound to isolated heart muscle cells under disease-like conditions and measuring its effect on calcium handling. The proposed mechanism is the inhibition of CaMKII's harmful action on the ryanodine receptor (RyR2), which stabilizes calcium release and prevents arrhythmias [1].

Knowledge Gaps and Research Needs

Based on the available information, the following specific details required for a comprehensive comparison guide are currently unavailable in the search results and would need to be sought in more specialized publications:

  • Specific quantitative data (e.g., exact % reduction in SR Ca²⁺ leak, IC₅₀ values, statistical significance values) for this compound and its comparators.
  • Detailed step-by-step experimental protocols for key validation assays.
  • Direct head-to-head comparative data with other CaMKII inhibitors (e.g., KN-93, AIP) or antiarrhythmic drugs under identical experimental conditions.

Suggestions for Further Research

To build a more complete comparative guide, you could:

  • Search specialized databases like PubMed or company clinical trial registries using the precise drug name "SMP-114" or "this compound".
  • Look for original research papers published by the drug's developer, Dainippon Sumitomo Pharma [1], which may contain more detailed experimental data.
  • Investigate the status of other CaMKII inhibitors in development mentioned in the literature, as the field is actively evolving [3] [4] [2].

References

Rimacalib competitive binding assays with other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Competitive Binding Assay Workflow

The following diagram illustrates the general competitive binding assay procedure, which can be applied to compare Rimacalib with other inhibitors [1].

Step 1: Measure\nKd of Tracer Step 1: Measure Kd of Tracer Step 2: Competition\nExperiment Step 2: Competition Experiment Step 1: Measure\nKd of Tracer->Step 2: Competition\nExperiment Step 3: Calculate Ki\nfor Competitor Step 3: Calculate Ki for Competitor Step 2: Competition\nExperiment->Step 3: Calculate Ki\nfor Competitor Fluorescent Tracer (C) Fluorescent Tracer (C) Fluorescent Tracer (C)->Step 1: Measure\nKd of Tracer Kept at constant concentration Target Protein (T) Target Protein (T) Target Protein (T)->Step 1: Measure\nKd of Tracer Titrated to determine Kd Unlabeled Competitor (L)\n(e.g., this compound) Unlabeled Competitor (L) (e.g., this compound) Unlabeled Competitor (L)\n(e.g., this compound)->Step 2: Competition\nExperiment Titrated to displace tracer Pre-formed Complex\n(T•C) Pre-formed Complex (T•C) Pre-formed Complex\n(T•C)->Step 2: Competition\nExperiment

Key Equations for Data Analysis

To analyze data from a competitive binding assay and calculate the affinity of an unlabeled inhibitor like this compound, the following equations are essential [2] [1].

Parameter Equation Description
Fraction Bound (f) ( f = \frac{[L]}{K_d + [L]} ) Fraction of receptor bound by ligand at concentration [L] [2].
Half-time to Equilibrium (t₁/₂) ( t_{1/2} = \frac{\ln(2)}{k_{off} (1 + \frac{[L]}{K_d})} ) Estimates time for binding reaction to reach half of equilibrium [2].
Inhibitor Constant (Kᵢ) ( K_i = \frac{EC_{50}}{1 + \frac{[C]_t}{K_d^{(C)}} } ) Cheng-Prusoff equation: Calculates true Kᵢ from EC₅₀ measured in competition assay [1].

Detailed Experimental Protocol

The table below outlines a general protocol for a cell-based competitive binding assay, which can be adapted for this compound [3] [2].

Step Action Key Considerations
1. Protein Purification Purify and immobilize the target GTPase (e.g., Rac1). Control the bound nucleotide (GDP/GTP) to investigate different signaling states [3]. Use purified proteins to control the bound nucleotide, which is labile and crucial for GTPase function [3].
2. Express Binding Partners Transfert cells (e.g., HEK293T) to express GFP-tagged competitor proteins. Use the same tag for all competitors for consistent detection and purification [3]. Correct folding is essential; mammalian cells often provide the best environment for this [3].
3. Purify Competitors Lyse cells and purify GFP-tagged proteins using GFP-Trap beads. Elute with low-pH glycine and immediately neutralize [3]. Quickly neutralize the eluted protein (e.g., with Tris-HCl, pH 10.4) to limit damage from low pH [3].
4. Set Up Competition Immobilize the GTPase on beads. Incubate with a mixture of two purified, tag-matched competitor proteins [3]. The assay measures competition for a shared binding site; it is not suitable for interactions with distinct sites [3].
5. Detect & Quantify Co-elute bound proteins. Use Western blot with an anti-GFP antibody to determine the relative amounts of each bound competitor [3]. Accurate quantification of relative protein amounts is crucial for determining competitive affinity [3].

Critical Factors for Accurate Assays

When designing a competitive binding assay, especially for a high-stakes context like drug development, paying attention to these details is critical for generating reliable data [2].

  • Reach Equilibrium: The binding reaction must reach equilibrium for the calculated Kd to be accurate. The time to equilibrium depends on the ligand concentration and the koff of the interaction. It typically takes 5 times the reaction's half-time (t₁/₂) to achieve 97% of the final equilibrium value [2].
  • Avoid Ligand Depletion: The standard Kd equation assumes the free ligand concentration is approximately equal to the total ligand added. If a significant fraction of the ligand binds to the target (often when the receptor concentration is too high), this "ligand depletion" leads to an overestimation of the Kd. Using lower receptor concentrations can minimize this error [2].
  • Use a Fluorescent Tracer: Modern label-free methods like MicroScale Thermophoresis (MST) or others can perform competitive assays by using a fluorescently labeled "tracer" molecule. The affinity of an unlabeled inhibitor (Ki) is determined by its ability to displace the tracer [1].

References

A Framework for Structure-Activity Relationship (SAR) Analysis

Author: Smolecule Technical Support Team. Date: February 2026

SAR analysis is fundamental to drug discovery, helping to identify the relationship between a molecule's structure and its biological activity, thereby guiding the optimization of properties like potency and selectivity [1].

The table below outlines the core components of a robust SAR analysis, which can be applied to a compound like Rimacalib.

Analysis Component Description Common Methods & Techniques
Molecular Representation Translating chemical structures into a numerical or graphical format that computers can process. 2D descriptors (molecular weight, logP), 3D pharmacophore models, molecular fingerprints [1].
Modeling Technique The algorithm used to find the relationship between structure and activity. Interpretive Models: Linear Regression, Random Forests (for understanding). Predictive Models: Support Vector Machines, Neural Networks (for screening). Physical methods like docking if a protein structure is available [1].
Data Visualization Graphical tools to interpret SAR trends and identify patterns. SAR Tables (from R-group decomposition), Structure-Activity Landscapes, "Glowing Molecule" plots to highlight influential substructures [1] [2] [3].
Domain of Applicability Defining the chemical space where the SAR model's predictions are reliable. Similarity to the training set molecules, range of descriptor values, leverage approaches [1].

Designing Objective Comparison Guides

When comparing a product's performance against alternatives, using Matching-Adjusted Indirect Comparisons (MAIC) is a rigorous methodology in the absence of head-to-head trials. This statistical technique adjusts for differences in baseline patient characteristics across separate studies to enable a more balanced comparison [4].

A well-structured comparison guide should present quantitative data clearly. The following table provides a template for summarizing efficacy and safety outcomes, modeled on real-world examples from comparative studies of therapeutics [4].

Therapy Overall Response Rate (ORR), % Complete Response (CR) Rate, % Progression-Free Survival (PFS), Hazard Ratio [95% CI] Key Safety Events (e.g., % with Anemia)
This compound [Value to be inserted] [Value to be inserted] [Value to be inserted] [Value to be inserted]
Alternative A [Value to be inserted] [Value to be inserted] 1.0 (Reference) [Value to be inserted]
Alternative B [Value to be inserted] [Value to be inserted] [Value to be inserted] [Value to be inserted]

Detailed Experimental Protocol Guidelines

To ensure reproducibility, experimental protocols cited in the guide must be reported with sufficient detail. Here is a checklist of essential data elements to include, based on guidelines for reporting protocols in the life sciences [5]:

  • Sample Preparation: Precise identification of reagents (e.g., catalog numbers, purity, vendor), equipment (model), and sample preparation steps (concentrations, volumes, incubation times and temperatures) [5].
  • Assay Conditions: A detailed description of the biological assay, including cell line(s), passage number, target concentration, buffer composition, and measurement method.
  • Data Collection & Analysis: Clearly defined primary and secondary endpoints (e.g., IC50 for potency), the software used for analysis, and statistical methods applied.

Resources like Bio-protocol, Nature Protocols, and Journal of Visualized Experiments (JoVE) are excellent references for peer-reviewed, detailed experimental methodologies [6] [5].

Visualizing Workflows with Graphviz

Graphviz is a powerful tool for generating clear diagrams of signaling pathways and experimental workflows. Below is a DOT language script that outlines a generic workflow for a combined computational and experimental SAR analysis.

sar_workflow start Start: Compound Library comp_screen Computational Screening (Predictive Model) start->comp_screen exp_test Experimental Assay (e.g., IC50 Measurement) comp_screen->exp_test  Select Top Candidates sar_analysis SAR Analysis & R-group Decomposition exp_test->sar_analysis  Collect Activity Data optimize Lead Optimization sar_analysis->optimize  Identify Potent R-groups refine Design New Analogs sar_analysis->refine  Insights for Modification output Output: SAR Table & Report optimize->output refine->comp_screen  New Compounds

Diagram Title: SAR Analysis Workflow

This script creates a directed graph showing the key stages of an SAR project. You can adapt it by modifying the node labels and connections to represent the specific pathway or workflow for this compound.

How to Proceed with this compound Analysis

  • Identify Core Structure: Determine the core chemical scaffold of this compound and define the sites for potential modification (R-groups).
  • Gather Analog Data: Collect or generate biological activity data (e.g., IC50, Ki) for this compound and its structural analogs.
  • Apply SAR Tools: Use software capable of R-group decomposition and SAR table generation to systematically correlate changes at each R-group position with changes in activity [3].
  • Develop a QSAR Model: If you have a sufficiently large dataset, build a quantitative SAR model to predict the activity of new, untested analogs [1] [2].

References

Rimacalib pharmacological properties vs KN-93

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Properties at a Glance

The table below summarizes the available core data for KN-93 and Rimacalib.

Property KN-93 This compound (SMP-114)
Primary Target Ca2+/Calmodulin-dependent protein kinase II (CaMKII) [1] [2] [3] CaMKII (subunits gamma and delta) [4]
Mechanism of Action Selective, competitive inhibitor; binds to the Ca2+/Calmodulin complex to prevent CaMKII activation [5] [3] Not fully detailed; described as a CaMKII inhibitor [4]
IC50/Ki IC50: 370 nM (Ki) [3] Not Available
Key Therapeutic Research Areas Neuroprotection [1], Cartilage tissue engineering [5], Anti-fibrosis (Liver) [6], Cardiac arrhythmia [2] Rheumatoid Arthritis (investigational) [4]
Chemical Formula C26H29ClN2O4S [2] [3] C22H23FN4O2 [4]
Molecular Weight 501.04 g/mol [2] [3] 394.45 g/mol [4]
CAS Number 139298-40-1 [2] [3] 215174-50-8 [4]

KN-93: Detailed Experimental Data and Protocols

KN-93 has been extensively characterized in various experimental models. The table below outlines its effects and the corresponding experimental protocols.

Observed Effect Experimental Model Concentration/Dose Key Outcome Citation
Neuroprotection Primary rat cortical neurons injured with NMDA 0.25, 0.5, 1.0 µM Dose-dependent increase in cell viability, reduced apoptosis and LDH leakage; reduced expression of caspase-3 and CaMKII proteins [1]
Inhibition of Chondrogenic Hypertrophy Human bone marrow-derived mesenchymal stem cells (BM-MSCs) in 3D culture 2.0 µM Enhanced chondrogenesis markers; suppressed hypertrophy markers (RUNX2, Collagen X) [5]
Anti-Proliferative Effect Human hepatic stellate cell line (LX-2) 5 - 50 µM Dose- and time-dependent inhibition of cell proliferation; increased expression of p53 and p21 [6]
Amelioration of L-dopa induced dyskinesia Parkinson's disease rat model 1, 2, or 5 µg (intrastriatal administration) Lowered expression of pGluR1S845 [3]

Here are examples of detailed experimental methodologies used with KN-93:

  • In Vitro Kinase Assay [3]: CaMKII activity is measured using a substrate like syntide-2. The assay mixture contains Hepes buffer (pH 8.0), MgCl₂, ATP, Ca²⁺/Calmodulin (for activation) or EGTA (for control), and the inhibitor KN-93. The reaction is initiated by adding the substrate and radioactive [γ-³²P]ATP, incubated, and then stopped with trichloroacetic acid (TCA). Phosphorylated substrate is captured on phosphocellulose paper, washed, and quantified using a scintillation counter.
  • Cell-based Viability and Proliferation Assays [1] [6]: Cells are cultured and treated with KN-93 across a range of concentrations. Viability is assessed using colorimetric assays like MTT or WST-8 (CCK-8). These assays measure the activity of mitochondrial dehydrogenases in viable cells, with absorbance directly proportional to the number of living cells.
  • Protein Expression Analysis (Western Blot) [1] [5]: After treatment with KN-93, cells are lysed to extract total protein. Proteins are separated by gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific primary antibodies (e.g., against CaMKII, p-CaMKII, caspase-3, p21). Binding is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and chemiluminescence, allowing for quantification of protein levels.

Signaling Pathways and Diagram

The following diagram illustrates the core CaMKII signaling pathway that KN-93 inhibits, integrating its documented effects in neuroprotection and chondrogenesis based on the search results.

camkii_pathway CaMKII Signaling Pathway and KN-93 Inhibition cluster_inhibition Inhibition by KN-93 Ca_influx Extracellular Ca²⁺ Influx (via NMDA receptors, etc.) CaM Calmodulin (CaM) Ca_influx->CaM Binds Ca²⁺ Ca_CaM_complex Ca²⁺/Calmodulin Complex CaM->Ca_CaM_complex CaMKII_inactive CaMKII (Inactive) Ca_CaM_complex->CaMKII_inactive Activates CaMKII_active CaMKII (Active) Autophosphorylation CaMKII_inactive->CaMKII_active Downstream_effects Downstream Effects CaMKII_active->Downstream_effects KN93 KN-93 Inhibitor KN93->Ca_CaM_complex Binds & Disrupts KN93->Ca_CaM_complex Neuro_apoptosis Neuronal Apoptosis ↑ Caspase-3 Downstream_effects->Neuro_apoptosis Chondro_hypertrophy Chondrogenic Hypertrophy ↑ RUNX2, ↑ Collagen X Downstream_effects->Chondro_hypertrophy HSC_proliferation HSC Proliferation ↓ p53, ↓ p21 Downstream_effects->HSC_proliferation

Key Implications for Research

The established and versatile profile of KN-93 makes it a valuable tool for basic research to decipher CaMKII's role in various diseases. In contrast, the limited public data on this compound suggests its development is more targeted.

  • KN-93 is a well-validated research tool for studying CaMKII in neurological disorders, cartilage biology, and fibrotic diseases. Its dose-dependent efficacy and established protocols make it a reliable choice for in vitro and in vivo studies [1] [5] [6].
  • This compound's development status indicates a more focused therapeutic application. Researchers in the field of rheumatology may find it of particular interest, but would need to consult proprietary or clinical trial data for actionable pharmacological insights [4].

References

Rimacalib specificity validation in complex cellular systems

Author: Smolecule Technical Support Team. Date: February 2026

Essential Validation Experiments and Protocols

A robust specificity validation for a kinase inhibitor like Rimacalib typically involves the experiments outlined in the table below.

Experiment Type Key Measured Outcomes Common Experimental Protocol

| Kinase Selectivity Profiling | Percentage of kinase activity inhibition at 1 µM compound concentration; IC50 values for primary and off-target kinases. Selectivity score (e.g., Gini coefficient, S(10)). | Use of commercial kinase profiling panels (e.g., from Eurofins). Incubate this compound with a diverse set of kinases (e.g., 300+). Measure remaining kinase activity using ADP-Glo or mobility shift assays. Dose-response curves are generated for hits. | | Cellular Target Engagement | Cellular IC50 for target kinase phosphorylation. Reduction in pathway-specific biomarkers (e.g., p-STAT3 for JAK kinases). | Cell-based ELISA or Western Blot. Treat relevant cell lines with a dose range of this compound. Stimulate pathway and lyse cells. Detect phosphorylation of direct substrate or pathway proteins. | | Phenotypic Assays in Complex Systems | IC50 for functional readouts (e.g., cell proliferation, cytokine release). Minimum concentration for desired phenotypic effect. | Use primary cells or co-culture systems. Treat with this compound and measure functional endpoints like viability (CellTiter-Glo), apoptosis (Caspase-3/7 assay), or secreted analytes (ELISA/MSD). |

Conceptual Framework for Specificity Validation

To help plan and document your validation strategy, the following diagram outlines the key stages and decision points in a comprehensive specificity assessment.

SpecificityValidation Start Start Validation BiochemProfiling Biochemical Profiling Start->BiochemProfiling In vitro CellEngagement Cellular Target Engagement BiochemProfiling->CellEngagement Confirm cellular activity PhenotypicAssay Phenotypic Assays CellEngagement->PhenotypicAssay Assay in complex systems DataSynthesis Data Synthesis & Reporting PhenotypicAssay->DataSynthesis Establish functional specificity

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

394.18050415 Da

Monoisotopic Mass

394.18050415 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BZ76J3N815

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

215174-50-8

Wikipedia

Rimacalib

Dates

Last modified: 04-14-2024
1: Neef S, Mann C, Zwenger A, Dybkova N, Maier LS. Reduction of SR Ca(2+) leak

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